1-Benzyl-4-methyl-1H-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAJAYFLQNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538702 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91258-00-3 | |
| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole
Authored by: A Senior Application Scientist
Foreword: The 1,2,3-Triazole as a Privileged Scaffold in Modern Chemistry
The 1,2,3-triazole ring system has ascended to a position of prominence in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] This five-membered heterocycle is not merely a passive linker; it is an active pharmacophore endowed with a unique constellation of physicochemical properties. Its high aromatic stabilization renders it resistant to metabolic degradation, including oxidation, reduction, and hydrolysis under both acidic and basic conditions.[3] Furthermore, the triazole core can participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking, enhancing its binding affinity to biological targets.[3] Often serving as a bioisosteric replacement for the amide bond, it provides a stable and versatile scaffold for the construction of complex molecular architectures.[1][4]
The surge in the application of 1,2,3-triazoles is inextricably linked to the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5] This reaction provides a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides an in-depth examination of the synthesis of a representative member of this class, This compound , focusing on the mechanistic principles, practical experimental protocols, and robust characterization methods demanded by researchers in drug development.
Part 1: The Core Synthesis – Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The is archetypal of the CuAAC reaction. It involves the [3+2] cycloaddition of benzyl azide and propyne. Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds at or near room temperature and provides the 1,4-disubstituted product with exquisite selectivity.[5][6]
The catalytic cycle, a cornerstone of this reaction's efficiency, proceeds through several well-elucidated steps. The presence of the copper(I) catalyst is transformative, lowering the activation barrier and proceeding through a stepwise process rather than a concerted one.[7]
The Catalytic Cycle Explained
-
Formation of Copper(I) Acetylide: The cycle initiates with the reaction between the terminal alkyne (propyne) and a copper(I) salt. The copper(I) ion coordinates to the alkyne's triple bond, significantly increasing the acidity of the terminal proton and facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[6][8][]
-
Coordination and Cycloaddition: The organic azide (benzyl azide) then coordinates to the copper acetylide. This brings the two reactants into close proximity and optimal orientation for the subsequent cycloaddition.[7] The azide's terminal nitrogen atom attacks the internal carbon of the copper-activated alkyne, leading to the formation of a six-membered copper metallacycle.[8][] This step is the key to the reaction's regioselectivity.
-
Ring Contraction and Aromatization: The metallacycle intermediate is transient and rapidly undergoes ring contraction to form the stable 5-triazolyl copper species.[]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source (often from the solvent, such as water or an alcohol) cleaves the carbon-copper bond. This releases the final product, this compound, and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[6]
Part 2: Experimental Design and Protocols
A robust synthesis relies on careful consideration of reactants, catalysts, and reaction conditions. For the , a one-pot, three-component approach is highly efficient, obviating the need to isolate the potentially hazardous benzyl azide intermediate.[10][11]
Causality Behind Experimental Choices
-
In Situ Azide Formation: Benzyl azide, like many low-molecular-weight organic azides, is potentially explosive and thermally unstable. Generating it in situ from a stable precursor like benzyl bromide or chloride and sodium azide within the reaction vessel is a critical safety and practical measure.[11]
-
In Situ Catalyst Generation: While Cu(I) salts like CuI can be used directly, they are susceptible to aerobic oxidation to the catalytically inactive Cu(II) state.[12] A more reliable and common practice is to start with a stable, inexpensive Cu(II) precursor (e.g., CuSO₄·5H₂O) and add a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in the reaction mixture. This ensures a consistent supply of the catalyst throughout the reaction.[8][13]
-
Solvent Selection: The CuAAC reaction is remarkably tolerant of various solvents. Aqueous mixtures, particularly with tert-butanol or methanol, are frequently employed.[12][13][14] Water not only is an environmentally benign solvent but has also been shown to accelerate the reaction rate.[8]
Experimental Workflow: One-Pot Synthesis
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
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- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry of 1-Benzyl-4-methyl-1H-1,2,3-triazole
An In-depth Technical Guide to the Mass Spectrometry of 1-Benzyl-4-methyl-1H-1,2,3-triazole
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a representative member of a significant class of N-heterocyclic compounds often investigated in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and purity assessment during synthesis and application. We will delve into the principles of ionization and fragmentation, providing both theoretical grounding and practical, field-proven protocols.
Foundational Principles: Structure Dictates Fragmentation
The predictable fragmentation of a molecule in a mass spectrometer is fundamentally governed by its chemical structure. For this compound, three key structural motifs dictate its gas-phase ion chemistry:
-
The Benzyl Group (C₆H₅CH₂-): This is the most influential feature. The bond between the benzylic carbon and the triazole nitrogen is labile. Upon ionization, cleavage of this bond leads to the formation of a highly stable benzyl cation, which readily rearranges to the even more stable tropylium ion (C₇H₇⁺). This ion is often the base peak in the electron ionization mass spectra of benzyl-containing compounds.[1][2]
-
The 1,2,3-Triazole Ring: This five-membered heterocyclic ring is prone to characteristic cleavage patterns. A common fragmentation pathway for 1,2,3-triazoles involves the elimination of a stable dinitrogen molecule (N₂).[3][4]
-
The Methyl Group (-CH₃): While less influential than the benzyl group, this substituent can participate in or direct fragmentation pathways, and its presence is confirmed by the overall mass of the molecular ion and its fragments.
Ionization Techniques: Choosing the Right Tool
The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation.
-
Electron Ionization (EI): This is a high-energy ("hard") technique that bombards the analyte with high-energy electrons (~70 eV). This process typically produces a radical cation (M⁺•) and induces extensive fragmentation. EI is exceptionally useful for structural elucidation due to the rich fragmentation patterns it generates, which serve as a molecular fingerprint.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically protonates the analyte in solution to form a pseudomolecular ion, [M+H]⁺. ESI imparts minimal excess energy, often resulting in little to no in-source fragmentation. It is the method of choice for determining the molecular weight of a compound and is readily coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.[3][5]
Decoding the Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under EI conditions, this compound (Molecular Weight: 173.22 g/mol ) undergoes a series of predictable fragmentation steps. The resulting mass spectrum is a composite of ions generated through competing pathways.
Key Predicted Fragments under EI:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 173 | [C₁₀H₁₁N₃]⁺• | Molecular Ion (M⁺•) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage to form the tropylium ion (often the base peak) |
| 145 | [C₁₀H₁₁N]⁺• | Loss of N₂ from the molecular ion |
| 82 | [C₄H₆N₂]⁺• | Fragment containing the methyl-triazole ring after loss of the benzyl group |
The primary and most favored fragmentation route is the cleavage of the benzylic C-N bond. This is due to the exceptional stability of the resulting C₇H₇⁺ ion, which rearranges from a benzyl cation to a highly stable, aromatic tropylium ion.[2] This fragmentation is so favorable that the m/z 91 peak is often the most abundant in the spectrum (the base peak).
Another significant pathway involves the cleavage of the triazole ring. The loss of a neutral N₂ molecule from the molecular ion is a characteristic fragmentation of 1,2,3-triazoles, leading to a fragment at m/z 145.[3][4]
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In positive-ion ESI, the molecule will readily protonate, likely on one of the triazole nitrogens, to form the [M+H]⁺ ion at m/z 174. This ion can then be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to induce fragmentation.
The fragmentation of the protonated molecule will differ from the radical cation formed in EI. The most likely fragmentation will again involve the loss of the benzyl group, but in this case, it would likely be as a neutral toluene molecule (C₇H₈) if a proton is transferred, or the cleavage might be directed by the proton's location. A significant fragmentation would be the loss of N₂, similar to the EI pathway.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Protocol 1: GC-MS with Electron Ionization
This protocol is ideal for identifying the compound and elucidating its structure based on its fragmentation fingerprint.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
GC Separation:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to prevent filament damage).
-
Protocol 2: LC-MS with Electrospray Ionization
This protocol is designed to confirm the molecular weight and can be extended for fragmentation studies using MS/MS.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[5]
-
-
MS Detection (ESI):
Caption: General experimental workflow for mass spectrometry analysis.
Conclusion and Outlook
The mass spectrometry of this compound is characterized by predictable and informative fragmentation patterns. Under electron ionization, the formation of the tropylium ion at m/z 91 is expected to be a dominant feature, providing strong evidence for the benzyl moiety. Electrospray ionization is a powerful tool for confirming the molecular weight via the protonated molecule [M+H]⁺ at m/z 174. The strategic application of these techniques, guided by the principles and protocols outlined in this guide, enables researchers and drug development professionals to confidently identify and structurally characterize this and related triazole compounds, ensuring the integrity and quality of their scientific investigations.
References
-
Gross, J. H. The Main Fragmentation Reactions of Organic Compounds. In: Mass Spectrometry. Springer, Berlin, Heidelberg; 2004. Available from: [Link]
-
Pashynska, V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. 2023;28(2):839. Available from: [Link]
-
Gucinski, A. C., et al. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. 2008;19(4):539-548. Available from: [Link]
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Naeimi, H., et al. Supplementary Information: A novel and efficient catalyst for the synthesis of 1,2,3-triazoles via the click reaction in water. The Royal Society of Chemistry. Available from: [Link]
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Arote, N. D., et al. Supporting Information for: Ruthenium-catalyzed cycloaddition of azides and alkynes in water. Royal Society of Chemistry. Available from: [Link]
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Gilchrist, T. L., et al. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. 1975:1-6. Available from: [Link]
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ChemHelper. mass spectrometry: tropylium ion. YouTube. 2018. Available from: [Link]
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Technical Guide: Determining the Solubility Profile of 1-benzyl-4-methyl-1H-1,2,3-triazole
Executive Summary: The Nexus of Structure and Solubility
In modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has become a cornerstone, valued for its metabolic stability and capacity for hydrogen bonding, which facilitates binding to biological targets.[1][2] The subject of this guide, 1-benzyl-4-methyl-1H-1,2,3-triazole, is a representative member of this class, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] Its utility in constructing more complex molecules, such as potential antimicrotubule agents or anticancer therapeutics, is significant.[3][4] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, chief among them being solubility.
Solubility dictates every stage of the development pipeline, from reaction work-ups and purification to formulation and bioavailability. A compound that cannot be effectively dissolved in appropriate solvents is a compound that presents significant, often insurmountable, challenges. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of common laboratory solvents. We will move beyond theoretical discussions to provide a robust, self-validating experimental protocol designed to generate a reliable solubility profile, a critical dataset for any research or development campaign.
Physicochemical Profile and Solubility Predictions
The principle of "like dissolves like" remains the most powerful predictive tool in solubility science.[5] This means a molecule's solubility is dictated by its structure—specifically, the balance between its polar and non-polar regions. Let's dissect the structure of this compound to predict its behavior.
-
Non-Polar Character: The molecule possesses two significant non-polar fragments: the benzyl group (C₆H₅CH₂) and the methyl group (-CH₃). These hydrocarbon regions will drive solubility in non-polar or moderately polar solvents.
-
Polar Character: The 1,2,3-triazole ring is the primary source of polarity. With three nitrogen atoms, it contains polar bonds and can act as a hydrogen bond acceptor.[2] This feature suggests potential solubility in polar solvents.
Predicted Solubility Profile: Based on this structural analysis, we can form a hypothesis. The molecule's molecular weight is moderate, and it has a significant non-polar surface area contributed by the benzyl ring. While the triazole ring adds polarity, it lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, we can predict the following:
-
Low Solubility in Water: The large non-polar benzyl group is expected to dominate, leading to poor aqueous solubility.
-
Good Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely to be effective. They can interact with the polar triazole ring without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.
-
Moderate to Good Solubility in Alcohols: Solvents like Methanol and Ethanol can engage in hydrogen bonding with the triazole nitrogens and can also solvate the non-polar regions. The solubility of a related compound, (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, was found to be highest in methanol and ethanol compared to water.[6]
-
Good Solubility in Non-Polar Aromatic Solvents: Toluene should be an effective solvent due to favorable π-π stacking interactions with the benzyl group.
-
Low Solubility in Aliphatic Non-Polar Solvents: Solubility in solvents like Hexane or Heptane is expected to be limited, as they can only engage in weak van der Waals forces.
These predictions provide a strong starting point, but they must be confirmed through systematic experimental validation.
Experimental Protocol for Qualitative Solubility Determination
The following protocol is a robust, systematic approach to determining a compound's solubility profile. It is designed to be self-validating by starting with a precise amount of solute and a defined volume of solvent, allowing for semi-quantitative assessment.
Materials and Equipment
-
This compound (solid, crystalline)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Small glass vials (e.g., 4 mL) with caps
-
Graduated pipettes or micropipettes
-
Test Solvents (analytical grade):
Step-by-Step Methodology
-
Preparation: Accurately weigh 10 mg (± 0.1 mg) of this compound into a clean, dry 4 mL glass vial. Prepare one vial for each solvent to be tested.
-
Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial. This creates a target concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[5]
-
Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.
-
Completely Soluble: The solution is clear and transparent, with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or contain sediment.
-
Insoluble: The solid material appears unchanged, with no visible signs of dissolution.[5]
-
-
Recording Data: Record the observation in a structured table (see Table 1).
-
Repeat: Repeat steps 2-5 for each solvent on the test list. For the aqueous acid and base tests, note any reaction (e.g., effervescence, color change) in addition to solubility.[9]
-
Confirmation (Optional): For samples deemed "Insoluble" or "Partially Soluble," an additional 1.0 mL of solvent can be added and the process repeated to check for solubility at a lower concentration (5 mg/mL).
This systematic process ensures that each solvent is tested under identical conditions, making the resulting data reliable and comparable.
Visual Workflow for Solubility Testing
The logical flow of the experimental protocol can be visualized as follows:
Caption: Experimental workflow for determining qualitative solubility.
Data Presentation and Interpretation
All experimental observations should be recorded systematically. A structured table is the most effective format for comparing results across different solvents.
Table 1: Solubility Profile of this compound (Template for recording experimental results at ~10 mg/mL)
| Solvent Class | Solvent Name | Observation (Qualitative) | Solubility Classification |
| Polar Protic | Deionized Water | Insoluble | |
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Polar Aprotic | Acetone | Soluble | |
| Ethyl Acetate | Soluble | ||
| Dichloromethane | Soluble | ||
| Non-Polar | Toluene | Soluble | |
| Hexane | Insoluble | ||
| Aqueous Acidic | 5% HCl (aq) | Insoluble | |
| Aqueous Basic | 5% NaOH (aq) | Insoluble |
Interpreting the Results:
-
Solubility in 5% HCl: If the compound were to dissolve, it would indicate the presence of a basic functional group (like an amine) that can be protonated to form a water-soluble salt.[8] The triazole ring is generally a very weak base, so solubility is not expected.
-
Solubility in 5% NaOH: Dissolution in a basic solution would suggest an acidic functional group (like a phenol or carboxylic acid).[9] this compound has no such group, so it is expected to be insoluble.
-
Overall Profile: The observed pattern of solubility should align with the predictions based on the molecule's structure. High solubility in DCM and Toluene alongside insolubility in Water and Hexane would confirm its mixed polarity, with non-polar characteristics being dominant. This profile is crucial for selecting solvents for synthesis, purification (e.g., recrystallization from a Toluene/Hexane system), and formulation.
This comprehensive guide provides both the theoretical underpinning and the practical, actionable methodology for characterizing the solubility of this compound. By following this protocol, researchers can generate the reliable, foundational data necessary to advance their scientific and drug development objectives.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (n.d.). 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Sahbi, A., Mague, J. T., & Ben-Tama, A. (2017). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole. International Union of Crystallography.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K.
- Miller, L. C., et al. (n.d.). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PubMed Central.
- Al-Masoudi, N. A., et al. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central.
- PubChem. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole.
- Kamal, A., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. PubMed Central.
- PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
- Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central.
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A Comprehensive Technical Guide to the pKa Values of 1,2,3-Triazole Derivatives
Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere. A molecule's ionization state, quantified by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. An in-depth understanding of the pKa of 1,2,3-triazole derivatives is therefore indispensable for the rational design of drug candidates with optimized efficacy and safety profiles. This guide provides a detailed exploration of the fundamental principles governing the pKa of these heterocycles, outlines robust experimental and computational methods for its determination, and discusses the profound implications for drug development professionals.
Introduction: The Critical Role of pKa in Triazole-Based Drug Design
The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a privileged structure in drug discovery.[1] Its prevalence is due to a unique combination of properties: it is chemically robust, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which contribute to its frequent use as a stable linker or a bioisosteric replacement for other functional groups like amides and esters.[1][2]
The acid-base properties of the triazole ring, encapsulated by the pKa value, are of paramount importance. The pKa dictates the degree of ionization of a molecule at a given pH. This, in turn, profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key parameters such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with the biological target are all intimately linked to the ionization state of the drug molecule.[3] Consequently, the ability to both predict and precisely modulate the pKa of 1,2,3-triazole derivatives is a crucial skill for medicinal chemists aiming to optimize a compound's journey from administration to its site of action.
The Amphoteric Nature of 1,2,3-Triazoles: Acidity and Basicity
The 1,2,3-triazole ring contains three nitrogen atoms, which bestow upon it both acidic and basic characteristics. This dual nature is rooted in the tautomeric equilibrium between the 1H- and 2H-forms for N-unsubstituted triazoles.[4]
-
Acidity: The N-H proton of the 1H-tautomer is weakly acidic. For the parent 1H-1,2,3-triazole, the pKa of this proton is approximately 9.4, comparable in strength to phenol.[4][5] This means that in basic conditions, the triazole can be deprotonated to form a triazolide anion.
-
Basicity: The lone pair of electrons on the nitrogen atoms can accept a proton, making the ring a weak base. The conjugate acid of 1H-1,2,3-triazole has a pKa of about 1.17-1.2.[4][6] This indicates that the triazole ring is only significantly protonated in highly acidic environments. The 2-methyl-2H-1,2,3-triazole is a much weaker base than its 1-methyl-1H counterpart, highlighting the influence of tautomerism and substitution on basicity.[4]
Modulating the pKa: Factors Influencing Ionization
The pKa of a 1,2,3-triazole derivative can be fine-tuned by altering the electronic environment of the ring. This is primarily achieved through the strategic placement of substituents.
Electronic Effects of Substituents
The acidity and basicity of the triazole ring are directly correlated with the electron density within the heterocyclic system.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) pull electron density away from the ring. This stabilizes the anionic conjugate base, making the N-H proton more acidic and thus lowering its pKa. For instance, 4-nitro-1H-1,2,3-triazole (pKa 4.80) and 4,5-dibromo-1H-1,2,3-triazole (pKa 5.37) are significantly more acidic than the parent compound.[4] Conversely, EWGs decrease the electron density on the basic nitrogen atoms, making them less likely to accept a proton and thereby lowering the pKa of the conjugate acid.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) and amino (-NH₂) push electron density into the ring. This destabilizes the conjugate base, making the N-H proton less acidic (increasing its pKa). Simultaneously, EDGs increase the electron density on the basic nitrogens, making them more readily protonated and thus increasing the pKa of the conjugate acid.
The correlation between the electronic nature of substituents and acidity has been computationally verified, showing that the C-H acidities of 2-aryl-1,2,3-triazoles are directly influenced by the electron-donating or -withdrawing properties of the substituent on the phenyl ring.[7]
Tautomerism and N-Substitution
For N-unsubstituted triazoles, the position of the proton (1H- vs. 2H-tautomer) is a critical consideration, as each tautomer has distinct electronic properties.[4] When a substituent is placed on a nitrogen atom (e.g., 1-methyl-1H-1,2,3-triazole), the tautomeric equilibrium is locked, and the acidic N-H proton is removed. In such cases, only the basicity of the remaining ring nitrogens is relevant. The synthesis method often dictates the substitution pattern, with "click chemistry" (azide-alkyne cycloaddition) being a prominent route to 1-substituted triazoles.[5][8]
Methodologies for pKa Determination
Accurate pKa determination requires robust methodologies. The choice of method is often dictated by the compound's properties, such as solubility and the presence of a chromophore.
Experimental Methods
This is the gold-standard method for pKa determination. It provides a direct measure of pKa by monitoring the pH of a solution as a titrant (a strong acid or base) is added. The causality behind this method is the logarithmic relationship between the ratio of protonated and deprotonated species and the pH, as described by the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, corresponding to the midpoint of the titration curve.
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) to ensure accurate pH measurements.
-
Analyte Preparation: Prepare a solution of the triazole derivative of known concentration (typically 0.5-1 mM) in an appropriate solvent. For compounds with low aqueous solubility, a co-solvent such as methanol is often required.[9] The ionic strength of the solution should be kept constant, typically at 0.15 M with KCl, to maintain consistent activity coefficients.[9]
-
Titration Procedure: Place the analyte solution in a thermostatted vessel (e.g., at 25°C) under an inert atmosphere (e.g., nitrogen) to prevent dissolution of CO₂. Add standardized strong acid (e.g., 0.5 M HCl) to lower the pH to ~1.8.
-
Data Acquisition: Titrate the solution with a standardized strong base (e.g., 0.5 M KOH), adding the titrant in small, precise increments and recording the pH after each addition until a pH of ~12.2 is reached.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. If a co-solvent was used, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent using the Yasuda-Shedlovsky procedure to obtain the aqueous pKa.[9]
This method is applicable when the protonated and deprotonated forms of the triazole derivative have different UV-Vis absorption spectra, which requires a chromophore near the site of ionization.[10] The change in absorbance at a fixed wavelength is measured across a range of pH values.
Experimental Protocol: UV-Vis Spectrophotometry
-
Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max).
-
Solution Preparation: Prepare a series of buffer solutions of known pH values that span the expected pKa range. Add a constant amount of a stock solution of the analyte to each buffer.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.
-
Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoid curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the inflection point of the curve.[11]
Computational Methods
In silico approaches, particularly those using Density Functional Theory (DFT), are powerful tools for predicting pKa values, especially in the early stages of drug design.[7] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.
Computational Workflow: DFT-based pKa Prediction
-
Structure Optimization: Build and optimize the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the triazole derivative using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).
-
Solvation Energy Calculation: Calculate the Gibbs free energies of both species in solution using a continuum solvation model (e.g., PCM).
-
pKa Calculation: The pKa is calculated from the difference in Gibbs free energy (ΔG_solv) between the deprotonated and protonated forms in solution, using the thermodynamic cycle and the equation: pKa = ΔG_solv / (2.303 RT).
Quantitative Data: pKa Values of Representative 1,2,3-Triazole Derivatives
The following table summarizes experimentally determined and predicted pKa values for several 1,2,3-triazole derivatives, illustrating the principles discussed above.
| Compound | Substituent(s) | Position(s) | pKa (Acidic N-H) | Basicity (pKa of Conjugate Acid) | Reference |
| 1,2,3-Triazole | None | - | 9.4 | 1.17 | [4][5] |
| 1-Methyl-1,2,3-triazole | 1-Methyl | 1 | N/A | 1.25 | [4] |
| 4-Nitro-1,2,3-triazole | 4-Nitro | 4 | 4.80 | - | [4] |
| 4,5-Dibromo-1,2,3-triazole | 4,5-Dibromo | 4, 5 | 5.37 | - | [4] |
| 1,2,3-Triazole-4,5-dicarbonitrile | 4,5-Dicyano | 4, 5 | 2.53 | - | [4] |
| 2H-1,2,3-Triazole | None (Tautomer) | - | 8.73 (Predicted) | Weaker than 1H | [4][12] |
Visualizations of Key Workflows and Concepts
General Workflow for Experimental pKa Determination
Caption: A generalized workflow for the experimental determination of pKa values.
Influence of Substituents on 1,2,3-Triazole Acidity
Caption: How substituents electronically modulate the N-H acidity of 1,2,3-triazoles.
Implications for Drug Development
A command of pKa is not academic; it is central to designing successful drugs. By modifying substituents on the triazole ring, medicinal chemists can rationally alter pKa to solve common drug development challenges:
-
Improving Solubility: Many drug candidates fail due to poor aqueous solubility. By introducing ionizable groups or tuning the pKa to ensure partial ionization at physiological pH, solubility can be significantly enhanced.
-
Optimizing Membrane Permeability: According to the pH-partition hypothesis, neutral species are more lipid-soluble and cross biological membranes more readily than their charged counterparts. Adjusting the pKa allows for control over the fraction of the neutral species at the site of absorption (e.g., the gut), thereby optimizing bioavailability.
-
Enhancing Target Binding: The ionization state of a drug is often critical for its interaction with the biological target. A protonated amine might form a key salt bridge, or a neutral heterocycle might be a better hydrogen bond acceptor. Tuning the pKa ensures the drug exists in the optimal protonation state within the target's binding pocket.
-
Reducing Off-Target Toxicity: The pKa can influence a drug's distribution. For example, highly basic compounds (high pKa) can accumulate in acidic organelles like lysosomes, a phenomenon known as lysosomotropism, which can lead to toxicity. Careful pKa control can mitigate such effects.
Conclusion
The pKa of 1,2,3-triazole derivatives is a fundamental physicochemical property that exerts profound control over the biological fate and activity of a drug molecule. A thorough understanding of the factors that govern this parameter—namely, the electronic effects of substituents and tautomeric forms—is essential for medicinal chemists. Armed with robust experimental and computational methods for accurate pKa determination, researchers can rationally design and optimize triazole-containing compounds, transforming them from promising hits into viable drug candidates with superior therapeutic profiles.
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İslamoğlu, F., & Gökçe, H. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 31(2), 85-94. [Link]
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Foreword: The Strategic Importance of Isomerism in Triazole-Based Drug Design
An In-Depth Technical Guide to the Isomeric Forms of 1-Benzyl-Substituted 1,2,3-Triazoles for Drug Development Professionals
The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which provides a reliable and efficient means of its synthesis.[1][2] However, the nuanced yet critical aspect of regioisomerism in disubstituted triazoles—specifically the distinction between 1,4- and 1,5-isomers—is a key determinant of a molecule's ultimate biological activity and physicochemical properties. For drug development professionals, a thorough understanding of the synthesis, characterization, and distinct properties of these isomers is not merely academic; it is a strategic imperative for successful lead optimization and candidate selection. This guide provides an in-depth exploration of the isomeric forms of 1-benzyl-substituted 1,2,3-triazoles, offering both foundational knowledge and actionable protocols for researchers in the field.
The Foundational Chemistry: Understanding the 1,2,3-Triazole Core
The 1,2,3-triazole is a five-membered heterocycle containing three contiguous nitrogen atoms. When substituted at the 1-position with a benzyl group and at either the 4- or 5-position with another substituent (R), two distinct regioisomers are possible: the 1,4-isomer and the 1,5-isomer.
The seminal work on the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[3][4][5] While foundational, this method often requires elevated temperatures and typically yields a mixture of the 1,4- and 1,5-regioisomers, necessitating challenging purification steps.[3] The breakthrough for medicinal chemistry came with the development of catalyzed versions of this reaction, which offer exquisite control over the isomeric outcome.[6][7]
Regioselective Synthesis: A Tale of Two Catalysts
The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial for systematic structure-activity relationship (SAR) studies. This regioselectivity is primarily achieved through the strategic choice of a metal catalyst.
The Copper Standard: Synthesis of 1-Benzyl-4-Substituted-1,2,3-Triazoles (1,4-Isomers)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, delivering 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity.[3][6][8] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it exceptionally valuable for the synthesis of complex molecules in drug discovery.[1][6]
Mechanism of CuAAC: The mechanism of CuAAC is not a concerted cycloaddition. Instead, it involves a stepwise pathway where the copper(I) catalyst plays a pivotal role.[3][][10] The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate.[6] The copper acetylide intermediate is key to the reaction's regioselectivity, leading exclusively to the formation of the 1,4-isomer.[11]
The Ruthenium Alternative: Synthesis of 1-Benzyl-5-Substituted-1,2,3-Triazoles (1,5-Isomers)
To access the 1,5-disubstituted regioisomer, a different catalytic system is required. Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be highly effective for this transformation.[12][13] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer.[6][14]
Mechanism of RuAAC: The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate.[12][13] This mechanism explains the observed regioselectivity, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[13] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[12]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis of the two regioisomers of a model compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Protocol for 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer) via CuAAC
| Reagent | MW | Amount | Moles | Equivalents |
| Benzyl Azide | 133.15 | 133 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | 102.13 | 102 mg | 1.0 mmol | 1.0 |
| CuSO₄·5H₂O | 249.68 | 25 mg | 0.1 mmol | 0.1 |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 mmol | 0.2 |
| Solvent (t-BuOH/H₂O 1:1) | - | 10 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol).
-
Add the t-BuOH/H₂O (1:1, 10 mL) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in 1 mL of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The color should change, indicating the formation of the Cu(I) species.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,4-isomer.
Protocol for 1-Benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer) via RuAAC[15]
| Reagent | MW | Amount | Moles | Equivalents |
| Benzyl Azide | 133.15 | 133 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | 102.13 | 107 mg | 1.05 mmol | 1.05 |
| Cp*RuCl(PPh₃)₂ | 796.32 | 40 mg | 0.05 mmol | 0.05 |
| Solvent (Toluene) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(PPh₃)₂ (40 mg, 0.05 mmol).
-
Add dry toluene (5 mL) to dissolve the catalyst.
-
Add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (107 mg, 1.05 mmol) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,5-isomer.
Structural Characterization: Unambiguous Isomer Assignment
Distinguishing between the 1,4- and 1,5-isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]
-
¹H NMR: The chemical shift of the triazole proton is a key indicator. In 1,4-disubstituted triazoles, the H-5 proton typically appears at a lower field (more deshielded) compared to the H-4 proton in the corresponding 1,5-isomer.[17]
-
¹³C NMR: The chemical shifts of the triazole carbons are also diagnostic. The C-5 carbon in a 1,4-isomer generally resonates at a higher field (lower ppm) than the C-4 carbon in a 1,5-isomer.[17] For example, the C-5 signal in 1,4-isomers often appears around δ ~120-125 ppm, whereas the C-4 signal in 1,5-isomers is typically found at δ ~130-135 ppm.[17]
-
2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment by observing the long-range correlations between the triazole proton and the adjacent carbon atoms.
The Impact of Isomerism on Pharmacological Properties
The spatial arrangement of substituents on the triazole ring directly influences how a molecule interacts with its biological target. The difference between a 1,4- and a 1,5-isomer can lead to profound changes in:
-
Binding Affinity: The orientation of the benzyl and R groups determines the molecule's ability to fit into a binding pocket and form key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. The triazole nitrogen atoms can act as hydrogen bond acceptors, and their relative positions are critical.[18]
-
Physicochemical Properties: Isomerism can affect properties like dipole moment, solubility, and metabolic stability.[18] These properties, in turn, influence a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Pharmacological Activity: The seemingly subtle change in substituent position can be the difference between a potent drug candidate and an inactive compound. Therefore, the synthesis and evaluation of both regioisomers are often essential in lead optimization campaigns.[19][20] The 1,2,3-triazole core is often used as a bioisostere for an amide bond, and the choice of isomer can better mimic the geometry of the cis or trans amide.
Conclusion: A Call for Isomeric Diligence
The 1-benzyl-1,2,3-triazole scaffold is a privileged structure in drug discovery. However, its full potential can only be realized through a deliberate and informed approach to its isomeric forms. The regioselective synthesis of both 1,4- and 1,5-disubstituted triazoles is now a routine and reliable process, thanks to the power of copper- and ruthenium-catalyzed click chemistry. By systematically synthesizing, characterizing, and evaluating both isomers, drug development professionals can gain a deeper understanding of the SAR, leading to the design of more potent and selective drug candidates. The era of accepting isomeric mixtures is over; the future of triazole-based drug design lies in the precise control and understanding of its isomeric forms.
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Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Disubstituted 1,2,3-Triazoles for Drug Discovery
The 1,2,3-triazole ring system, a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, has become an indispensable scaffold in modern drug discovery.[1][2][3] Its prominence surged with the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This synthetic accessibility, combined with a unique and advantageous set of physicochemical properties, has positioned the 1,4-disubstituted 1,2,3-triazole as a privileged structure for medicinal chemists.
This guide provides an in-depth analysis of the core physicochemical characteristics of this scaffold. We will explore its role as a bioisostere, its inherent stability, and the properties that govern its interactions with biological systems, such as lipophilicity, solubility, and hydrogen bonding capacity. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile heterocycle in the design of next-generation therapeutics.
Core Physicochemical Profile of 1,4-Disubstituted 1,2,3-Triazoles
The 1,2,3-triazole ring is not merely a passive linker; it is an active contributor to a molecule's overall pharmacological profile. Its unique electronic structure and geometry bestow a range of desirable properties that can be fine-tuned through substitution at the 1- and 4-positions.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundation of the triazole's utility is its straightforward synthesis. The CuAAC reaction facilitates the near-quantitative and regioselective fusion of an organic azide (R1-N₃) and a terminal alkyne (R4-C≡CH) to exclusively form the 1,4-disubstituted isomer.[6] This reaction is exceptionally robust, tolerating a vast array of functional groups and proceeding under mild, often aqueous, conditions, making it ideal for late-stage diversification in drug discovery programs.[5][7]
Metabolic Stability and Bioisosterism
One of the most compelling features of the 1,4-disubstituted 1,2,3-triazole is its exceptional stability. The aromatic ring is highly resistant to metabolic degradation, including oxidative and hydrolytic pathways, which is a significant advantage over many other heterocyclic systems.[3][8]
This stability makes it an outstanding bioisostere for the trans-amide bond, a common linkage in peptides and other bioactive molecules that is often susceptible to cleavage by endogenous proteases.[6][9] The triazole ring effectively mimics the steric and electronic properties of the amide group:
-
Dipole Moment: The triazole ring possesses a large dipole moment (approximately 4.5–5.0 Debye), comparable to that of a trans-amide bond (~3.5 Debye), enabling it to replicate key polar interactions.[6]
-
Geometry: The 1,4-substitution pattern locks the geometry in a conformation that mimics the planar nature of a trans-peptide bond.
-
Hydrogen Bonding: It can replicate the hydrogen bonding patterns of an amide, acting as both an H-bond acceptor and, crucially, a weak H-bond donor.[6][10]
By replacing a labile amide bond with a triazole, medicinal chemists can significantly enhance the in-vivo half-life and bioavailability of peptide-based drugs without drastically altering their target-binding conformation.[6][9]
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs a molecule's ability to permeate lipidic barriers like cell membranes. The 1,2,3-triazole core is inherently polar due to the three nitrogen atoms, which generally contributes to a lower logP and can enhance aqueous solubility.[11]
However, the overall lipophilicity of the molecule is highly tunable via the substituents at the R1 and R4 positions. By appending hydrophobic or hydrophilic groups, researchers can precisely modulate the logP to achieve the optimal balance for a given biological target and desired pharmacokinetic profile.[12][13]
| Compound Structure (R1, R4) | Calculated logP (ClogP) | Reference |
| R1=benzyl, R4=phenyl | 3.45 | Estimated based on similar structures |
| R1=p-cyanobenzyl, R4=diazaphenothiazine | 2.08 | [13] |
| R1=p-chlorobenzyl, R4=diazaphenothiazine | 5.09 | [13] |
| R1=sulfonated aryl, R4=H | -4.34 | [14] |
Table 1: Influence of Substituents on Calculated Lipophilicity (ClogP). The ClogP can vary dramatically based on the nature of the R1 and R4 substituents, demonstrating the scaffold's tunability.
Aqueous Solubility
Adequate aqueous solubility is essential for drug administration and distribution in the bloodstream. The polar nature of the triazole ring and its ability to engage in hydrogen bonding with water contribute favorably to the solubility of parent compounds.[8][15] One of the nitrogen atoms can act as a weak base, which can further promote hydrogen bond formation and increase solubility.[15] While highly lipophilic substituents can decrease solubility, the triazole core itself often serves as a "solubilizing" element in a larger molecule.
Hydrogen Bonding Capability
The ability to form hydrogen bonds is fundamental to molecular recognition at a biological target's active site. The 1,4-disubstituted 1,2,3-triazole ring is an adept hydrogen bond participant.[16][17]
-
Hydrogen Bond Acceptors: The lone pairs on the N2 and N3 atoms act as weak hydrogen bond acceptors.
-
Hydrogen Bond Donor: The proton on the C5 carbon (the carbon between N1 and N3) is polarized by the adjacent electron-withdrawing nitrogen atoms. This polarization allows the C5-H to function as a weak hydrogen bond donor, a feature that is critical to its success as an amide mimetic, as it can replicate the N-H donor interaction of a peptide bond.[6][17]
Experimental Workflows for Physicochemical Characterization
Validating the physicochemical properties of newly synthesized triazole derivatives is a critical step in drug development. Below are protocols for two fundamental assays.
Protocol 1: Determination of Lipophilicity (logP) by RP-TLC
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a reliable and resource-efficient method for experimentally estimating logP.[13][18] The principle is that a compound's retention on a nonpolar stationary phase is proportional to its lipophilicity.
Methodology:
-
Plate Preparation: Use commercially available RP-18 F254s TLC plates as the stationary phase.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetone or acetonitrile) and an aqueous buffer (e.g., TRIS buffer). A typical series might range from 50% to 80% organic modifier in 5% increments.[18] The choice of buffer and organic solvent is causal; the buffer maintains a consistent pH to ensure the compound's ionization state is controlled, while the organic modifier systematically reduces the polarity of the mobile phase.
-
Sample Application: Dissolve the synthesized triazole compounds and a set of reference standards with known logP values in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL. Spot 1-2 µL of each solution onto the TLC plate.
-
Chromatography: Develop the plates in a chromatography chamber saturated with the chosen mobile phase until the solvent front reaches approximately 1 cm from the top edge.
-
Visualization & Rf Calculation: Visualize the spots under UV light (254 nm). Measure the distance traveled by the solvent front and the center of each spot to calculate the retention factor (Rf) for each compound in each mobile phase.
-
RM Value Calculation: Convert Rf values to RM values using the equation: RM = log((1/Rf) - 1). The RM value linearizes the relationship between retention and mobile phase composition.
-
Extrapolation to RM0: For each compound, plot the RM values against the percentage concentration of the organic modifier. Perform a linear regression and extrapolate to 0% organic modifier to obtain the RM0 value. This value represents the compound's theoretical retention in a purely aqueous mobile phase and is a direct measure of its lipophilicity.[18]
-
logPTLC Calculation: Plot the RM0 values of the reference standards against their known logP values to create a calibration curve. Use the linear equation from this curve to calculate the experimental logP (logPTLC) for the synthesized triazole compounds from their RM0 values.
Protocol 2: Measurement of Aqueous Solubility via Turbidimetry
Turbidimetric solubility measurement is a high-throughput method used in early drug discovery to estimate the kinetic solubility of a compound.[19][20] It measures the concentration at which a compound begins to precipitate from an aqueous solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the triazole compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate by transferring solution from well to well. This creates a gradient of compound concentrations. The key is to start at a concentration where the compound is soluble and dilute down to concentrations where it will precipitate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow precipitation to equilibrate.
-
Turbidity Measurement: Use a plate-reading nephelometer or a UV-Vis spectrophotometer to measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) in each well.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is identified as the kinetic solubility limit. This point represents the transition from a soluble to a precipitated state.
Conclusion
The 1,4-disubstituted 1,2,3-triazole is far more than a simple heterocyclic linker. It is a highly stable, synthetically accessible, and electronically versatile scaffold whose physicochemical properties can be rationally modulated to meet the stringent demands of drug design. Its capacity to act as a robust amide bond bioisostere has cemented its role in peptidomimetic and small molecule chemistry. By understanding and experimentally validating its core characteristics—lipophilicity, solubility, and hydrogen bonding potential—researchers can harness the full power of the triazole ring to build molecules with improved stability, optimized pharmacokinetics, and potent biological activity. The continued exploration of this "all-in-one" ring system promises to yield further innovations across the landscape of medicinal chemistry.[3]
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Methodological & Application
The Versatile Scaffold: Applications of 1-Benzyl-4-methyl-1H-1,2,3-triazole in Medicinal Chemistry
The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1] This guide delves into the specific applications of a key derivative, 1-Benzyl-4-methyl-1H-1,2,3-triazole, and its analogs. We will explore its burgeoning potential in oncology and infectious diseases, providing detailed protocols and a mechanistic rationale for its observed biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Part 1: The Rise of a Privileged Scaffold in Oncology
The 1-benzyl-1H-1,2,3-triazole core has proven to be a particularly fruitful starting point for the development of potent anticancer agents. Extensive research has demonstrated that derivatives of this scaffold can exhibit significant antiproliferative activity against a range of human cancer cell lines.
Mechanistic Insight: Targeting the Cellular Skeleton
A significant breakthrough in understanding the anticancer potential of this scaffold came with the discovery that N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives function as potent antimicrotubule agents .[2] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, as exemplified by blockbuster drugs like paclitaxel and the vinca alkaloids.
These 1-benzyl-1H-1,2,3-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This leads to a cascade of cellular events, including:
-
G2/M-phase cell cycle arrest: By disrupting the formation of the mitotic spindle, the compounds prevent cancer cells from completing cell division, trapping them in the G2 and M phases of the cell cycle.[2]
-
Induction of apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancerous cells.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of antimicrotubule activity.
Quantitative Data: Potency Against Cancer Cell Lines
Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of this scaffold. The table below summarizes the in vitro antiproliferative activity of several N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | N-1 Benzyl Substitution | Arylamide Moiety | IC₅₀ (nM) against MCF-7 | Reference |
| 13e | 3-phenoxybenzyl | 2-(4-methoxyphenyl)oxazole-4-carboxamide | 46 | [2] |
| 4e | 3-phenoxybenzyl | 2-phenyloxazole-4-carboxamide | 560 | [2] |
| 13a | 3-phenoxybenzyl | 2-phenyloxazole-4-carboxamide | 230 | [2] |
| 13d | 3-phenoxybenzyl | 2-(4-chlorophenyl)oxazole-4-carboxamide | 120 | [2] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These data highlight the critical role of substitutions on both the N-1 benzyl group and the arylamide moiety in modulating the antiproliferative activity. The meta-phenoxy substitution on the benzyl group, in particular, has been shown to be important for potent activity.[2]
Part 2: Broadening the Horizon: Antimicrobial Applications
Beyond oncology, the 1-benzyl-1H-1,2,3-triazole scaffold has demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. This versatility underscores the potential of this chemical framework in the ongoing search for novel anti-infective agents.
Antibacterial and Antifungal Potential
Several studies have reported the synthesis and evaluation of 1-benzyl-1,2,3-triazole derivatives for their antimicrobial properties. While the specific compound, this compound, has been less extensively studied for its antimicrobial effects compared to its anticancer potential, related analogs have shown inhibitory activity against various bacterial and fungal strains. For instance, certain 1-benzyl-1,2,3-triazole derivatives have exhibited moderate inhibition against Staphylococcus aureus and some Gram-negative bacteria like Escherichia coli and Salmonella enterica.[3] Furthermore, broader studies on 1,2,3-triazole derivatives have highlighted their potential as antifungal agents.[1][4]
The mechanism of antimicrobial action for this class of compounds is not as clearly elucidated as their anticancer effects and may vary depending on the specific derivative and the microbial target. Plausible mechanisms could involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Quantitative Data: Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1-benzyl-1,2,3-triazole derivatives against selected microbial strains. It is important to note that these are examples from the broader class of compounds and specific activity for this compound would require dedicated testing.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1-Benzyl-1,2,3-triazole derivative | Staphylococcus aureus | 50 - 200 (moderate inhibition) | [3] |
| 1-Benzyl-1,2,3-triazole derivative | Escherichia coli | >200 (weak inhibition) | [3] |
| 1-Benzyl-4-(phenoxymethyl) derivative | Candida albicans | 6.25 - 100 | [1][4] |
| 1-Benzyl-4-(phenoxymethyl) derivative | Aspergillus niger | 6.25 - 100 | [1][4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for the evaluation of its biological activities.
Protocol 1: Synthesis of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a cornerstone of "click chemistry."
Caption: A generalized workflow from synthesis to biological evaluation.
Materials:
-
Benzyl azide
-
Propyne (can be bubbled through the solvent or a suitable surrogate can be used)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Propyne: Bubble propyne gas through the solution for 10-15 minutes. Alternatively, a suitable propyne surrogate can be used according to literature procedures.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (benzyl azide) is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol describes a colorimetric assay for assessing the cytotoxic effect of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well microtiter plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its demonstrated efficacy as an antimicrotubule agent in oncology, coupled with its emerging potential in antimicrobial research, makes it a compelling target for further investigation. The synthetic accessibility of this scaffold via robust "click chemistry" reactions facilitates the rapid generation of diverse chemical libraries for extensive structure-activity relationship studies.
Future research should focus on further elucidating the precise molecular targets of these compounds in various microbial species to better understand their antimicrobial mechanism of action. In the realm of oncology, in vivo studies are warranted to translate the potent in vitro antiproliferative activity into tangible therapeutic outcomes. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines to address unmet clinical needs in cancer and infectious diseases.
References
-
Kumar, Y., Bahadur, V., Singh, A. K., & Mothsra, P. (2021). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Journal of Research in Chemistry, 2(1), 90-93. [Link]
-
Kumar, Y., Bahadur, V., Singh, A. K., & Mothsra, P. (2021). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Journal of Research in Chemistry, 2(1), 90-93. [Link]
-
Stefely, J. A., Palchaudhuri, R., Miller, P. A., Johnson, J. E., Lee, W., Li, Z., ... & Hergenrother, P. J. (2010). N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold that provides rapid access to antimicrotubule agents: synthesis and evaluation of antiproliferative activity against select cancer cell lines. Journal of medicinal chemistry, 53(8), 3389-3395. [Link]
-
Pokhodylo, N., et al. (2023). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 31(4), 711-724. [Link]
-
Sarmiento-Sánchez, J. I., Montes-Ávila, J., Díaz-Camacho, S. P., Delgado-Vargas, F., & Rivero, I. A. (2013). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1, 2, 3-triazole. Journal of the Mexican Chemical Society, 57(4), 249-254. [Link]
Sources
The Rising Catalyst: Application Notes for 1-Benzyl-4-methyl-1H-1,2,3-triazole in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond a "Click" Linker
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has rendered the 1,2,3-triazole scaffold an exceptionally accessible and modular structural motif.[1][2] While its initial acclaim stemmed from its utility as a robust and inert linker in bioconjugation and materials science, the inherent electronic properties of the triazole ring—namely the presence of multiple nitrogen lone pairs—have paved the way for its emergence as a versatile and powerful class of ligands in transition metal catalysis.[1][3] The 1,4-disubstituted 1,2,3-triazole core presents a unique electronic and steric environment for metal coordination, capable of influencing the stability and reactivity of catalytic species. This guide provides an in-depth exploration of a specific, yet broadly applicable, member of this family: 1-Benzyl-4-methyl-1H-1,2,3-triazole . We will delve into its synthesis, coordination behavior, and its application as a supporting ligand in pivotal cross-coupling reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of this compound
The synthesis of this compound is reliably achieved through the copper(I)-catalyzed cycloaddition of benzyl azide and propyne. This "click" reaction is characterized by its high regioselectivity, affording exclusively the 1,4-disubstituted isomer, mild reaction conditions, and high yields.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Benzyl azide
-
Propyne (can be bubbled from a cylinder or generated in situ)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.). The solution should turn a pale yellow-green, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Initiation of Cycloaddition: Add the catalyst solution to the flask containing the benzyl azide.
-
Addition of Alkyne: Slowly bubble propyne gas through the reaction mixture for 1-2 hours, or until TLC analysis indicates complete consumption of the benzyl azide.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford a white solid.
Causality Behind Experimental Choices:
-
Solvent System: The t-BuOH/H₂O mixture is a common and effective solvent system for CuAAC reactions, as it solubilizes both the organic substrates and the inorganic copper catalyst.
-
Reducing Agent: Sodium ascorbate is a mild and efficient reducing agent used to generate the active Cu(I) catalyst from the more stable and readily available CuSO₄ precursor in situ.
-
Purity: High purity of the starting materials is crucial for achieving high yields and avoiding side reactions.
Part 2: Coordination Chemistry and Catalytic Principles
The efficacy of this compound as a ligand stems from its ability to coordinate to transition metals, primarily through the lone pair of electrons on the N3 atom of the triazole ring.[1][3] This monodentate coordination mode is the most common for simple 1,4-disubstituted triazoles. However, bridging coordination between two metal centers via the N2 and N3 atoms has also been observed.[3]
The electronic properties of the triazole ring make it a moderately strong σ-donor, comparable to pyridine-based ligands. This allows it to stabilize the metal center in various oxidation states throughout a catalytic cycle. The benzyl and methyl substituents provide steric bulk that can influence the coordination geometry around the metal and, consequently, the selectivity of the catalytic reaction.
Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
1,2,3-Triazole-based ligands have demonstrated significant promise in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The following sections provide detailed protocols and mechanistic insights for the application of this compound in Suzuki-Miyaura and Heck couplings. While specific data for this exact ligand is emerging, the following protocols are based on high-performing, structurally similar 1-benzyl-4-aryl-1,2,3-triazole ligands and are expected to exhibit excellent catalytic activity.[6]
Application Note 1: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The use of electron-rich and sterically demanding ligands is often crucial for the activation of less reactive aryl chlorides. This compound serves as an effective ligand in this context.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl chloride (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), this compound (4 mol%), the aryl chloride (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of deionized water.
-
Reaction: Stir the mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the biaryl product.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table presents typical yields obtained with a structurally similar ligand, 1-benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole, for the coupling of various aryl chlorides with phenylboronic acid, demonstrating the potential efficacy of the 1-benzyl-4-methyl analogue.[6]
| Entry | Aryl Chloride | Product | Yield (%)[6] |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 88 |
| 3 | Chlorobenzene | Biphenyl | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 91 |
Mechanistic Rationale:
The triazole ligand plays a critical role in the catalytic cycle by stabilizing the active Pd(0) species and facilitating the oxidative addition of the aryl chloride. Its electron-donating character increases the electron density on the palladium center, promoting the cleavage of the C-Cl bond.
Application Note 2: Heck Cross-Coupling
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. The choice of ligand is critical for controlling reactivity and selectivity.
Protocol 3: General Procedure for Heck Coupling
Materials:
-
Aryl bromide (1.0 eq.)
-
Alkene (e.g., n-butyl acrylate) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
This compound (2 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), this compound (2 mol%), the aryl bromide (1.0 eq.), and the alkene (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add triethylamine (2.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by column chromatography.
Mechanistic Considerations:
In the Heck reaction, the triazole ligand facilitates the formation of the active Pd(0) catalyst and stabilizes the palladium intermediates throughout the cycle. The key steps involve oxidative addition of the aryl halide, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[7][8]
Conclusion: A Versatile Ligand for Modern Synthesis
This compound represents a readily accessible, robust, and effective ligand for transition metal catalysis. Its straightforward synthesis via click chemistry, coupled with its favorable electronic and steric properties, makes it an attractive alternative to more complex and expensive ligand systems. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the catalytic potential of this versatile triazole ligand in a variety of synthetic applications, from fundamental academic research to the development of novel pharmaceuticals.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of an old reaction. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). 1,2,3-Triazoles as versatile ligands for transition metal-catalyzed organic transformations. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
DAI, V. V., et al. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)‐catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Wikipedia contributors. (2024, January 12). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Giffin, M. J., et al. (2011). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 2(1), 63-68. [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wang, D., et al. (2012). Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water. Green Chemistry Letters and Reviews, 5(4), 517-522. [Link]
-
Jabeen, S., Khera, R. A., Iqbal, J., & Asgher, M. (2019). Synthesis of Triazole Click Ligands for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55(9), 1416–1422. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Sources
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- 2. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: The 1-Benzyl-1,2,3-triazole Motif as a Cornerstone for Ligand-Accelerated Bioorthogonal Chemistry
Abstract
Bioorthogonal chemistry provides the tools to study biological processes in their native environment without interference.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction, exemplifies this principle by forming a stable triazole linkage with high efficiency and selectivity.[2] However, the practical application of CuAAC in biological systems is hampered by the cytotoxicity and instability of the Cu(I) catalyst. This guide details the pivotal role of the 1-benzyl-1H-1,2,3-triazole structural motif, which forms the core of the highly effective accelerating ligand, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). We will explore the mechanistic basis for TBTA's function, provide detailed protocols for its use in protein labeling, and offer expert insights to ensure robust and reproducible results in bioorthogonal applications.
Introduction: The Need for Speed and Stability in Bioorthogonal Chemistry
The ability to selectively modify biomolecules within living systems has revolutionized our understanding of biology and accelerated drug discovery.[3] Bioorthogonal reactions, which proceed with high selectivity and yield in complex physiological media, are central to this advancement.[4] The CuAAC reaction, the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, stands out for its reliability and broad functional group tolerance.[5] This reaction is exceptionally slow on its own but experiences a dramatic rate acceleration of up to 10⁷-fold in the presence of a Cu(I) catalyst.[2][5]
Despite its power, the use of Cu(I) in cellular environments presents two major challenges:
-
Toxicity: Free copper ions can generate reactive oxygen species (ROS), leading to significant cellular damage and metabolic disruption.[2]
-
Instability: Cu(I) is readily oxidized to the catalytically inactive Cu(II) state under aerobic, aqueous conditions.
To overcome these hurdles and render CuAAC truly biocompatible, the development of chelating ligands was essential. These ligands protect the copper ion from oxidation and shield it from off-target interactions, while simultaneously enhancing its catalytic activity.[6] Among the most successful and widely adopted of these is TBTA, a ligand built upon a scaffold of three 1-benzyl-1H-1,2,3-triazole units.[7]
The Key Player: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
The exceptional performance of the TBTA ligand stems directly from its unique structure. The tripodal amine core presents three pendant arms, each terminating in a 1-benzyl-1H-1,2,3-triazole moiety. This specific arrangement is critical for its function in bioorthogonal chemistry.
Causality of Experimental Choice: The 1,2,3-triazole rings within TBTA are not merely inert linkers; they are active participants in catalysis. The nitrogen atoms of the triazole rings are excellent donors for the "borderline soft" Cu(I) ion, forming a stable chelate complex.[8] This coordination sphere protects the copper from oxidation and prevents it from binding to cellular components like thiols, which are potent poisons of the CuAAC reaction.[8] The benzyl groups confer hydrophobicity, making the ligand highly soluble in organic solvents commonly used for stock solutions, though this necessitates the use of co-solvents like DMSO for aqueous reactions.[2]
Caption: Experimental workflow for protein labeling using TBTA-CuAAC.
Application & Protocols: Fluorescent Labeling of an Azide-Modified Protein
This section provides a validated protocol for a common bioorthogonal application: conjugating a small molecule fluorescent probe (containing a terminal alkyne) to a protein that has been metabolically or chemically modified to contain an azide group.
Protocol 1: Preparation of Stock Solutions
Expert Insight: The quality and concentration of your stock solutions are critical for reproducibility. Prepare stocks in high-purity, nuclease-free water or anhydrous solvents where appropriate. Store stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
| Reagent | Stock Concentration | Solvent | Notes |
| Azide-Modified Protein | 10 mg/mL (or ~500 µM) | PBS, pH 7.4 | Concentration should be confirmed by a BCA or Bradford assay. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Nuclease-Free Water | Filter-sterilize the solution. |
| TBTA Ligand | 50 mM | Anhydrous DMSO | TBTA has poor water solubility. [2]DMSO is the required solvent. |
| Alkyne-Fluorophore | 10 mM | Anhydrous DMSO | Protect from light. |
| Sodium Ascorbate | 500 mM | Nuclease-Free Water | Prepare this solution fresh immediately before use. Ascorbate oxidizes quickly in solution. |
Protocol 2: Step-by-Step CuAAC Labeling Protocol
This protocol is for a 100 µL final reaction volume. It can be scaled as needed. The final concentrations are: 50 µM Protein, 1 mM CuSO₄, 2 mM TBTA, 250 µM Alkyne-Fluorophore, and 5 mM Sodium Ascorbate.
Rationale: A slight excess of ligand to copper (e.g., 2:1) is often used to ensure the copper remains fully chelated and active. [6]The alkyne-fluorophore is used in excess to drive the reaction to completion.
-
Prepare the Protein: In a 1.5 mL microcentrifuge tube, add 10 µL of the 10 mg/mL azide-modified protein stock (for a final concentration of ~50 µM, assuming a ~20 kDa protein). Add 68 µL of PBS, pH 7.4. Mix gently by pipetting.
-
Prepare the Catalyst Premix: In a separate tube, combine 2 µL of 50 mM TBTA stock with 1 µL of 100 mM CuSO₄ stock. Mix well. This premix allows the ligand to coordinate with the copper before addition to the protein, which can prevent protein precipitation.
-
Add Catalyst to Protein: Add the 3 µL of the TBTA/CuSO₄ premix to the protein solution. Mix gently.
-
Add Alkyne Probe: Add 2.5 µL of the 10 mM alkyne-fluorophore stock to the reaction mixture. Mix gently.
-
Initiate the Reaction: Add 10 µL of freshly prepared 500 mM Sodium Ascorbate. This is the final step that reduces Cu(II) to the active Cu(I) state and initiates the cycloaddition. [6]The final volume is now 100 µL.
-
Incubate: Protect the tube from light (if using a fluorophore) and incubate at room temperature for 1-2 hours. For less efficient reactions, this can be extended overnight at 4°C.
Protocol 3: Purification and Analysis
Self-Validation: A successful experiment is validated by clear evidence of conjugation and removal of unreacted reagents.
-
Purification: To remove excess fluorophore and catalyst components, use a desalting column or size-exclusion chromatography (e.g., a PD-10 column) equilibrated with PBS. The labeled protein will elute in the void volume, while the smaller molecules will be retained.
-
Analysis by SDS-PAGE:
-
Load an un-labeled protein control, the reaction mixture before purification, and the purified labeled protein onto a polyacrylamide gel.
-
After electrophoresis, visualize the gel on a fluorescence scanner using the appropriate excitation/emission wavelengths for your fluorophore. A fluorescent band should appear only for the labeled protein at the correct molecular weight.
-
Subsequently, stain the same gel with Coomassie Blue to visualize all protein bands and confirm equal loading.
-
-
Analysis by Mass Spectrometry (Optional but Recommended): For definitive confirmation, analyze the purified protein by LC-MS or MALDI-TOF. The mass of the labeled protein should be equal to the mass of the unlabeled protein plus the mass of the alkyne-fluorophore.
Quantitative Data & Performance
The primary advantage of using a ligand like TBTA is the dramatic increase in reaction rate, which is essential for efficient labeling at low, biocompatible concentrations.
| Reaction Condition | Second-Order Rate Constant (k₂) | Fold Acceleration (Approx.) | Reference |
| Uncatalyzed (Thermal) | ~10⁻⁷ M⁻¹s⁻¹ | 1x | [2] |
| Cu(I) Catalyzed (No Ligand) | ~10⁻¹ - 1 M⁻¹s⁻¹ | 1,000,000x | [5][6] |
| TBTA-Cu(I) Catalyzed | ~10² - 10³ M⁻¹s⁻¹ | 100,000,000x | [2][6] |
Note: Absolute rates are highly dependent on substrates, solvent, and temperature. This table illustrates the relative orders of magnitude.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Oxidized Sodium Ascorbate. 2. Oxidized Cu(I) catalyst. 3. Inactive azide or alkyne. | 1. Always prepare ascorbate solution fresh. 2. Degas solutions (especially the protein/buffer) before adding catalyst. Perform reaction under an inert atmosphere (N₂ or Ar) for critical applications. 3. Verify the integrity of your starting materials. |
| Protein Precipitation | High local concentration of copper or DMSO. | 1. Use the catalyst premixing step described in Protocol 2. 2. Ensure the final DMSO concentration is below 5% (v/v). 3. Add reagents slowly while gently mixing. |
| High Background Fluorescence | Incomplete removal of unreacted alkyne-fluorophore. | 1. Ensure thorough purification via size-exclusion chromatography. 2. Perform a buffer exchange or dialysis step after initial purification. |
Conclusion
The 1-benzyl-1H-1,2,3-triazole motif is a foundational component in modern bioorthogonal chemistry. Its incorporation into the TBTA ligand transformed the Copper-Catalyzed Azide-Alkyne Cycloaddition from a powerful chemical transformation into a robust and indispensable tool for biological research and drug development. By stabilizing the catalytic copper ion and dramatically accelerating the reaction, TBTA enables the precise and efficient labeling of biomolecules in complex environments. The protocols and insights provided here serve as a comprehensive guide for researchers aiming to harness the power of this elegant chemistry in their own work.
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Application Notes & Protocols for the Synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole Derivatives
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety has emerged as a quintessential building block in modern medicinal chemistry and drug development.[1][2] This five-membered heterocyclic ring is not merely a passive linker; its unique combination of metabolic stability, hydrogen bonding capability, and dipole character allows it to function as a pharmacophore that actively engages with biological targets.[3][4] Consequently, 1,2,3-triazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[2][5]
Within this important class of compounds, the 1-benzyl-1H-1,2,3-triazole framework is a recurring motif in the design of potent bioactive agents.[6][7] The benzyl group provides a versatile handle for tuning steric and electronic properties, influencing how the molecule interacts with target proteins. This guide provides an in-depth exploration of the primary synthetic routes to 1-benzyl-4-methyl-1H-1,2,3-triazole and its derivatives, focusing on the underlying chemical principles and offering detailed, field-proven laboratory protocols.
The cornerstone of modern triazole synthesis is the azide-alkyne cycloaddition. This guide will focus on two regioselective, catalyst-driven iterations of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, which reliably yields 1,4-disubstituted triazoles.[8][9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method that provides access to the 1,5-disubstituted regioisomers, expanding the chemical space available to researchers.[10][11][12]
We will also explore efficient one-pot methodologies that streamline these syntheses, enhancing safety and operational efficiency.
Part 1: Core Synthetic Strategies & Mechanisms
The choice of catalyst is the primary determinant of regioselectivity in the synthesis of substituted 1,2,3-triazoles from terminal alkynes.
Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
The CuAAC reaction is the most prevalent method for synthesizing this compound, the 1,4-regioisomer. Hailed as the premier example of "click chemistry," this reaction is characterized by its high yield, mild reaction conditions, and exceptional regioselectivity.[8]
Mechanism Insight: The reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne (propyne). This intermediate then reacts with the organic azide (benzyl azide). Unlike the uncatalyzed thermal reaction which yields a mixture of isomers, the copper catalyst orchestrates a stepwise process that leads exclusively to the 1,4-disubstituted product.[8] The copper(I) catalyst is often generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), by a reducing agent like sodium ascorbate.[13][14]
Caption: CuAAC workflow for 1,4-disubstituted triazole synthesis.
Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
To access the alternative 1,5-regioisomer, a switch in catalyst from copper to ruthenium is necessary. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust and highly regioselective pathway to 1,5-disubstituted 1,2,3-triazoles.[11]
Mechanism Insight: The mechanism of RuAAC is distinct from CuAAC. It is proposed to involve the formation of a six-membered ruthenacycle intermediate via oxidative coupling.[10][12] This key intermediate then undergoes reductive elimination to furnish the 1,5-triazole product.[12] Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl], are highly effective catalysts for this transformation.[10][12] While not the target of the primary topic, understanding this complementary reaction is crucial for any researcher working on triazole derivatives.
Caption: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.
One-Pot Synthesis from Benzyl Halides
For reasons of safety and efficiency, one-pot procedures that avoid the isolation of organic azides are highly attractive. In this approach, the benzyl azide is generated in situ from the corresponding benzyl halide (e.g., benzyl bromide) and sodium azide.[15] This is immediately followed by the copper-catalyzed cycloaddition with the alkyne in the same reaction vessel.[16][17][18] This method minimizes handling of potentially explosive azide intermediates and reduces purification steps.[15][18]
Caption: Workflow for the one-pot synthesis of 1,2,3-triazoles.
Part 2: Detailed Experimental Protocols
Safety First: Organic azides, particularly low molecular weight ones, are potentially explosive and should be handled with care behind a blast shield in a well-ventilated fume hood. Avoid friction, shock, and excessive heat. Sodium azide is highly toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide[19][20]
This protocol describes a standard S_N2 reaction to produce the azide precursor.
-
Materials & Equipment:
-
Benzyl bromide (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether, Water (deionized), Brine
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, add sodium azide (1.5 eq) to DMSO (approx. 5-10 mL per mmol of benzyl bromide).
-
Stir the suspension vigorously for 15-20 minutes to ensure good dispersion.
-
Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight (12-18 hours). Monitor reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate), observing the disappearance of the benzyl bromide spot.
-
Upon completion, carefully and slowly add water to the reaction mixture (Note: this can be exothermic).[19]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water (2 x volumes) and then brine (1 x volume) to remove residual DMSO and salts.[20]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The product, benzyl azide, is typically obtained as a colorless oil and is often used in the next step without further purification.[21][19]
-
Protocol 2: CuAAC Synthesis of this compound[14]
This protocol uses the in situ generation of the Cu(I) catalyst.
-
Materials & Equipment:
-
Benzyl azide (1.0 eq)
-
Propargyl alcohol (for derivatization) or a source of propyne. For 4-methyl, 2-butyn-1-ol can be used, followed by oxidation and decarboxylation, but direct use of propyne is more common. A practical alternative is using a surrogate like 1-trimethylsilylpropyne followed by desilylation. For this protocol, we'll assume a direct cycloaddition setup.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Reaction vial, magnetic stirrer
-
-
Step-by-Step Procedure:
-
In a reaction vial, dissolve benzyl azide (1.0 eq) and the alkyne partner (1.1 eq) in the t-butanol/water (1:1) solvent mixture.
-
In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq).
-
In another small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. A color change (often to a yellow-orange) indicates the formation of the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor by TLC until the starting materials are consumed.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.[7][22]
-
Part 3: Data Summary and Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized product.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 + 2 (Two-Step) | Protocol 3 (One-Pot) |
| Starting Materials | Benzyl Halide, NaN₃, Alkyne | Benzyl Halide, NaN₃, Alkyne |
| Key Feature | Isolation of Benzyl Azide | In situ generation of Benzyl Azide |
| Safety | Requires handling of isolated organic azide | Safer; avoids azide isolation[15] |
| Typical Solvents | Step 1: DMF/DMSO; Step 2: tBuOH/H₂O | Water, DMF, or solvent-free[15][17][18] |
| Catalyst | CuSO₄ / Sodium Ascorbate | CuSO₄ / Sodium Ascorbate |
| Work-Up | Two separate work-ups | Single work-up/filtration[15][16] |
| Typical Yield | Generally high (>85% for both steps) | High (>80%) |
Table 2: Expected Characterization Data for this compound
| Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.40-7.30 (m, 5H, Phenyl-H), δ ~7.25 (s, 1H, Triazole-H), δ ~5.50 (s, 2H, CH₂), δ ~2.40 (s, 3H, CH₃).[19] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145 (Triazole-C4), δ ~134 (Phenyl-C_ipso), δ ~129-128 (Phenyl-CH), δ ~122 (Triazole-C5), δ ~54 (CH₂), δ ~10 (CH₃).[19][23] |
| IR (neat) | Absence of strong azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹). Presence of aromatic C-H and C=C stretches.[19] |
| MS (EI) | Expected M⁺ peak corresponding to the molecular formula C₁₀H₁₁N₃. |
Note on Isomer Differentiation: NMR spectroscopy is a powerful tool for distinguishing between the 1,4- and 1,5-regioisomers. The chemical shift of the triazole proton is a key indicator. In 1,4-isomers, this proton typically appears further downfield compared to the corresponding proton in 1,5-isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural confirmation.[23]
Part 4: Applications in Medicinal Chemistry & Drug Development
The this compound scaffold is not just a synthetic curiosity; it is a validated platform for discovering potent therapeutic agents. The triazole ring acts as a stable, rigid linker that correctly orients substituents—like the benzyl group—for optimal interaction with enzyme active sites or cell receptors.
-
Anticancer and Antimicrotubule Agents: Numerous studies have demonstrated that N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides act as potent inhibitors of cancer cell growth.[6] These compounds have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1][6] The benzyl group often plays a crucial role by fitting into hydrophobic pockets of the biological target.[6]
-
Broad Biological Significance: The versatility of the "click" reaction allows for the rapid synthesis of libraries of 1-benzyl-1,2,3-triazole derivatives.[1] These libraries are invaluable in screening for a wide range of biological activities, leading to the discovery of new leads in areas from infectious diseases to neurodegenerative disorders.[2][5]
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- 15. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Efficient one-pot synthesis of 1,2,3-triazoles from benzyl and alkyl halides | Semantic Scholar [semanticscholar.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: Biological Screening of 1-Benzyl-4-methyl-1H-1,2,3-triazole Analogs
Introduction: The Prominence of 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety has emerged as a pivotal scaffold in medicinal chemistry, largely due to its favorable characteristics: metabolic stability, capacity for hydrogen bonding, and dipole interactions. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by offering a robust and efficient synthetic route. The 1-benzyl-4-methyl-1H-1,2,3-triazole core, in particular, serves as a versatile template for generating diverse libraries of analogs with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel this compound analogs. It details field-proven protocols for assessing their potential as therapeutic agents and explains the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.
Synthesis of this compound Analogs: A General Overview
The synthesis of the target analogs typically commences with the preparation of benzyl azide from the corresponding benzyl bromide and sodium azide. The core triazole ring is then constructed via a CuAAC reaction between the synthesized benzyl azide and a terminal alkyne, in this case, propyne, to yield the this compound scaffold. Modifications at various positions on the benzyl ring or the methyl group can be introduced by using appropriately substituted starting materials, allowing for the creation of a diverse chemical library for screening.
Caption: Workflow for the MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each triazole analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the triazole analogs. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Data Presentation: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | >100 |
| Analog A | MCF-7 | 15.2 ± 1.8 |
| Analog B | MCF-7 | 5.6 ± 0.7 |
| Analog C | A549 | 22.1 ± 2.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
Trustworthiness and Self-Validation
To ensure the reliability of the MTT assay results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the test compounds. This accounts for any potential effects of the solvent on cell viability.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) is used to confirm the sensitivity of the cell line and the validity of the assay procedure.
-
Blank Control: Wells containing only media and the MTT/solubilization solution to provide a baseline for absorbance readings.
-
Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times to ensure the consistency of the results.
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Triazole compounds have historically shown significant antibacterial and antifungal activities. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard for quantifying the antimicrobial potency of new compounds.
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in a liquid medium in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds at various concentrations.
Experimental Protocol: Broth Microdilution for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
-
Test Compounds: Prepare stock solutions of the triazole analogs in DMSO.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 50 µL of the prepared microbial inoculum.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
-
Incubation and MIC Reading:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well remains clear).
-
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | >128 | >128 | >128 |
| Analog A | 32 | 64 | 16 |
| Analog B | 8 | 16 | 4 |
| Analog C | 128 | >128 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Trustworthiness and Self-Validation
-
Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting number of microorganisms for each experiment.
-
Growth Control: The positive control well (microorganism without any compound) must show clear turbidity, indicating that the growth conditions were adequate.
-
Sterility Control: The negative control well (broth only) should remain clear, confirming the sterility of the medium and the aseptic technique.
-
Reference Standards: Including a known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) allows for the comparison of the potency of the test compounds and validates the assay's performance.
Part 3: Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Triazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, α-glucosidase, and acetylcholinesterase. The choice of enzyme to screen against will depend on the therapeutic target of interest. Below is a general protocol for an in vitro enzyme inhibition assay.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. This is typically done by monitoring the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology (Example: Carbonic Anhydrase II Inhibition):
-
Reagent Preparation:
-
Prepare a solution of bovine erythrocyte carbonic anhydrase II (CA-II) in a suitable buffer (e.g., HEPES-Tris buffer, pH 7.4).
-
Prepare a solution of the substrate, 4-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile.
-
Prepare stock solutions and serial dilutions of the triazole analogs in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound solution.
-
Incubate the mixture for a short period (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (p-NPA) to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The hydrolysis of p-NPA by CA-II produces the yellow-colored 4-nitrophenolate.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation: Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| This compound | Carbonic Anhydrase II | >100 |
| Analog A | Carbonic Anhydrase II | 25.8 ± 3.1 |
| Analog B | Carbonic Anhydrase II | 9.2 ± 1.1 |
| Acetazolamide (Control) | Carbonic Anhydrase II | 0.018 ± 0.002 |
Trustworthiness and Self-Validation
-
Enzyme Activity Control: A control reaction without any inhibitor is crucial to establish the baseline enzyme activity (100% activity).
-
Substrate Blank: A reaction mixture without the enzyme is necessary to account for any non-enzymatic hydrolysis of the substrate.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., Acetazolamide for Carbonic Anhydrase) should be included to validate the assay.
-
Linear Range: Ensure that the measurements are taken within the linear range of the assay with respect to both time and enzyme concentration.
Conclusion
The biological screening of this compound analogs is a critical step in the identification of novel therapeutic leads. The protocols outlined in these application notes provide a robust framework for evaluating the anticancer, antimicrobial, and enzyme inhibitory potential of these versatile compounds. By adhering to these detailed methodologies and incorporating the principles of self-validation, researchers can generate reliable and reproducible data, accelerating the journey from chemical synthesis to potential clinical application.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- ACS Omega. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. J Pure Appl Microbiol., 11(2), 1067-1077.
- Frontiers. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- ResearchGate. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- NIH. (2020, April 24). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
- NIH. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa1sGQ-iL8gYmBEmfI0--7ieU_MmU296XuupF5JwtBE1bXkJSmCW_NGqf6PMQofpAaGP3eWbn-Pvv6V4m81xHGUpnHpuNd62VTL6XA3uuxR62myahNel6FGlTr2ji0NzYUD1yXaCFWLr8uW6w=](
Application Notes and Protocols: 1,2,3-Triazole Derivatives as High-Efficacy Corrosion Inhibitors
Abstract: Corrosion represents a significant global challenge, leading to substantial economic losses and infrastructure degradation. Organic corrosion inhibitors are a cornerstone of metal protection strategies, valued for their effectiveness and lower cost compared to inorganic counterparts. Among these, 1,2,3-triazole derivatives have emerged as a superior class of inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic environments. This is attributed to their straightforward and efficient synthesis, environmental friendliness, stability, and robust molecular structure ideal for surface adsorption. This document provides an in-depth guide to the synthesis, mechanism, and evaluation of 1,2,3-triazole derivatives as corrosion inhibitors, complete with detailed experimental protocols for researchers and materials scientists.
Introduction: The Strategic Advantage of 1,2,3-Triazoles
The molecular architecture of 1,2,3-triazole derivatives is uniquely suited for corrosion inhibition. The triazole ring, rich in nitrogen heteroatoms and π-electrons, acts as a potent adsorption center. These molecules form a protective, passivating film on the metal surface, effectively isolating it from the corrosive environment. This adsorption occurs through a donor-acceptor interaction between the lone pair electrons of the nitrogen atoms and the π-electrons of the heterocyclic ring with the vacant d-orbitals of the metal atoms.
The rise of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these compounds. This method allows for the regioselective, high-yield production of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions, making the development of novel inhibitor structures both rapid and efficient.
Synthesis Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most efficient route for preparing the target 1,4-disubstituted 1,2,3-triazole derivatives. This process is highly regioselective and proceeds with excellent yields.
Protocol 2.1: General Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol describes a one-pot synthesis, a common and efficient approach.
Materials:
-
Appropriate organic halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., water, t-BuOH/H₂O mixture)
-
Stir plate and stir bar
-
Reaction vessel (round-bottom flask)
Procedure:
-
Azide Formation (In Situ): In the reaction vessel, dissolve the organic halide (1.0 mmol) and sodium azide (1.2 mmol) in the chosen solvent system (e.g., 10 mL of 1:1 t-BuOH/H₂O). Stir the mixture vigorously at room temperature for 30 minutes. Causality: This step generates the organic azide in the reaction mixture, avoiding the need to isolate the potentially hazardous azide intermediate.
-
Addition of Alkyne and Catalysts: To the stirring solution, add the terminal alkyne (1.0 mmol), followed by sodium ascorbate (0.2 mmol, typically from a freshly prepared 1M aqueous solution). Finally, add the copper(II) sulfate pentahydrate (0.1 mmol, from a 1M aqueous solution). Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the active Cu(I) catalytic species in situ. The Cu(I) then catalyzes the cycloaddition between the azide and the alkyne.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, add 20 mL of water to the reaction mixture. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1,2,3-triazole derivative can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Workflow for CuAAC "Click" Synthesis of 1,2,3-Triazoles.
Mechanism of Inhibition: A Molecular Perspective
The efficacy of 1,2,3-triazole inhibitors is rooted in their ability to adsorb onto the metal surface, forming a barrier against the corrosive medium. This process can involve two primary types of interaction: physisorption and chemisorption.
-
Physisorption: Involves weaker electrostatic interactions (van der Waals forces) between the inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves stronger coordinate-type bonds formed by electron sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms. This is the dominant mechanism for triazoles, facilitated by the lone electron pairs on the nitrogen atoms and the π-electrons of the rings.
The nature of the adsorption can be elucidated by calculating the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. A combination of both is often observed.
Caption: Adsorption Mechanism of 1,2,3-Triazole Inhibitors.
Protocols for Performance Evaluation
A multi-faceted approach is required to rigorously evaluate the performance of a corrosion inhibitor. This typically involves gravimetric analysis, a suite of electrochemical techniques, and surface characterization.
Protocol 4.1: Weight Loss Measurement
This gravimetric method provides a direct, tangible measure of corrosion rate and inhibitor efficiency.
Equipment:
-
Metal coupons (e.g., mild steel, 2cm x 2cm x 0.1cm)
-
Abrasive papers (e.g., 200 to 1200 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Beakers or immersion cells
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor solutions of varying concentrations
-
Ultrasonic bath, acetone, ethanol, deionized water
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, starting from 200 and finishing with 1200 grit.
-
Cleaning: Rinse the polished coupons with deionized water, degrease with acetone in an ultrasonic bath for 5 minutes, rinse with ethanol, and finally with deionized water.
-
Drying and Weighing: Dry the coupons thoroughly using a stream of warm air and store them in a desiccator for at least 1 hour. Accurately weigh each coupon to the nearest 0.1 mg (this is W₁).
-
Immersion: Fully immerse the weighed coupons into beakers containing the corrosive medium without (blank) and with various concentrations of the 1,2,3-triazole inhibitor. Ensure a consistent volume of solution (e.g., 100 mL).
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).
-
Post-Immersion Cleaning: After the immersion period, carefully remove the coupons. Rinse with deionized water. To remove corrosion products, scrub gently with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust for steel), rinse again with water and acetone.
-
Final Weighing: Dry the cleaned coupons as in step 3 and re-weigh them accurately (this is W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.
-
Protocol 4.2: Electrochemical Measurements
Electrochemical techniques provide rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
A. Potentiodynamic Polarization (PDP)
-
Principle: Measures the relationship between the applied potential and the resulting current response, revealing the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
-
Procedure:
-
Prepare the working electrode by polishing and cleaning as described in Protocol 4.1.
-
Immerse the electrodes in the test solution (blank or with inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Analysis: Plot the resulting data as log(current density) vs. potential (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively. The shift in Ecorr indicates the inhibitor type (anodic, cathodic, or mixed).
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Principle: Provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal/solution interface by applying a small amplitude AC potential signal over a wide frequency range.
-
Procedure:
-
Use the same three-electrode setup and allow the system to stabilize at its OCP.
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.
-
Analysis: Present the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher resistance to corrosion.
-
Fit the data to an appropriate equivalent electrical circuit to model the interface and extract quantitative values for parameters like solution resistance (Rs), Rct, and double-layer capacitance (Cdl).
-
Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Experimental Workflow for Inhibitor Performance Evaluation.
Protocol 4.3: Surface Analysis Techniques
These methods provide visual and compositional evidence of the protective inhibitor film.
A. Scanning Electron Microscopy (SEM)
-
Principle: High-magnification imaging of the metal surface to compare the morphology of a coupon exposed to the blank corrosive solution (showing significant damage, pits, and cracks) with one protected by the inhibitor (showing a much smoother, preserved surface).
-
Sample Preparation: After the immersion test, gently rinse the coupon with deionized water to remove any non-adherent inhibitor molecules and loose corrosion products, then dry carefully with a stream of nitrogen or argon gas. Avoid harsh cleaning that could strip the adsorbed film. Mount the sample on an SEM stub using carbon tape.
-
Analysis: Acquire images at various magnifications to document the surface topography. Energy Dispersive X-ray Spectroscopy (EDS) can be used in conjunction to map the elemental distribution on the surface.
B. X-ray Photoelectron Spectroscopy (XPS)
-
Principle: A highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the top few nanometers of the surface. It is used to definitively prove the adsorption of the inhibitor by detecting elements unique to the molecule (e.g., N 1s for the triazole ring).
-
Sample Preparation: This step is critical. To prevent atmospheric oxidation after removal from the acidic solution, the sample should be removed, rinsed, and dried within an inert atmosphere (e.g., a glove box purged with N₂ or Ar). The sample is then transferred to the XPS analysis chamber under vacuum.
-
Analysis: Acquire a survey scan to identify all elements present on the surface. Then, perform high-resolution scans for key elements like C 1s, O 1s, N 1s, and the metal's primary signal (e.g., Fe 2p). The presence and chemical state of nitrogen can confirm the chemisorption of the triazole inhibitor.
Theoretical Validation: Quantum Chemical Calculations
Computational studies, particularly using Density Functional Theory (DFT), are invaluable for correlating the molecular structure of an inhibitor with its performance. These calculations can predict the reactivity and adsorption behavior of inhibitor molecules.
Key Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values generally correspond to better inhibition efficiency.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and generally better inhibition performance.
-
Dipole Moment (μ): Provides information about the polarity of the molecule, which can influence its adsorption.
-
Mulliken Population Analysis: Helps identify the specific atoms (active sites) in the molecule that are most likely to interact with the metal surface.
Summary of Performance Data
The following table summarizes representative data for 1,2,3-triazole derivatives, demonstrating their high efficiency across different systems.
| Inhibitor Derivative | Metal/Alloy | Corrosive Medium | Technique | Max IE% | Reference |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | Mild Steel | 1.0 M HCl | EIS | ~92% | Ma, Q., et al. Corrosion Science, 2017. |
| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | Mild Steel | 1.0 M HCl | EIS | >95% | Ma, Q., et al. Corrosion Science, 2017. |
| Pyrimidine Nucleobase Triazoles | Steel | 1.0 M HCl | EIS | ~94% | González-Olvera, R., et al. Molecules, 2013. |
| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Mild Steel | 2.0 M H₃PO₄ | Wt. Loss | >90% | Saliyan, V. R., & Adhikari, A. V. Corrosion Science, 2008. |
| Benzotriazole (BTA) | Al Alloy 2024 | 0.05% NaCl | PDP | Good | Zheludkevich, M. L., et al. Corrosion Science, 2005. |
References
-
Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S. E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. [Link]
-
MDPI. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
-
ASTM International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. [Link]
-
Kozlica, D. K., Krawczyk, M. A., & Jasiński, R. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(23), 8503. [Link]
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Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Journal of Adhesion Science and Technology, 37(1), 1-32. [Link]
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Encyclopedia.pub. (2021). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. [Link]
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Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G. (2017). 1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and computational chemistry studies. Corrosion Science, 129, 91-101. [Link]
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Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Open Ukrainian Citation Index (OUCI). [Link]
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Semantic Scholar. (n.d.). Novel 1,2,3-Triazole Derivatives Boosting with Benzothiazole: Synthesis, Characterization and Efficiency Evaluation as Acid Corrosion Inhibitors. [Link]
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ResearchGate. (n.d.). 1,2,3-triazole derivatives as corrosion inhibitors. [Link]
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El-Haddad, M. F., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 18366. [Link]
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ResearchGate. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
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Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. Corrosion: Materials, Protection, 18(9), 383-394. [Link]
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Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]
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da Rocha, G. O., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. International Journal of Corrosion, 2019, 9360814. [Link]
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González-Olvera, R., et al. (2013). Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel. Molecules, 18(12), 15064-15079. [Link]
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da Rocha, G. O., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. ResearchGate. [Link]
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Bashir, S. (2012). Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. International Journal of Chemical and Molecular Engineering, 6(5), 374-379. [Link]
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Saliyan, V. R., & Adhikari, A. V. (2008). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Bulletin of Materials Science, 31(4), 699-711. [Link]
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Umoren, S. A., & Eduok, U. M. (2016). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. ResearchGate. [Link]
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ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. [Link]
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PubMed. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
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ResearchGate. (n.d.). Request PDF: 1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and computational chemistry studies. [Link]
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Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064. [Link]
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ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition. [Link]
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Al-Bghdadi, S. B. H., et al. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]
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Scilit. (n.d.). 1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and computational chemistry studies. [Link]
-
ResearchGate. (n.d.). (PDF) Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel. [Link]
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ResearchGate. (n.d.). Request PDF: Surface Characterization Techniques in Corrosion Inhibition Research. [Link]
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ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). [Link]
-
Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [Link]
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SciSpace. (2013). (PDF) Multicomponent click synthesis of new 1,2,3-triazole derivatives of pyrimidine nucleobases: promising acidic corrosion inhibitors for steel. [Link]
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ResearchGate. (n.d.). Download Table: WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]
- ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
A Paradigm Shift in Molecular Assembly: The Essence of CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a cornerstone of modern chemical ligation strategies.[1] Its ascent from a niche transformation to a ubiquitous tool in drug discovery, bioconjugation, and materials science is a testament to its unparalleled efficiency, reliability, and broad applicability.[2][3][4] Unlike the classical Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds with remarkable speed and absolute regioselectivity for the 1,4-disubstituted 1,2,3-triazole product under mild, often aqueous, conditions.[5] This guide provides an in-depth exploration of the CuAAC reaction, from its mechanistic underpinnings to field-proven protocols designed for researchers at the forefront of pharmaceutical and biotechnological innovation.
The Mechanistic Heart of the Reaction
Understanding the "why" behind the protocol is paramount for troubleshooting and adaptation. The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exquisite selectivity of CuAAC are governed by a well-defined catalytic cycle.[5]
The active catalyst is the Copper(I) ion.[6][7][8] While Cu(I) salts can be used directly, they are prone to oxidation and disproportionation.[8] Therefore, the most convenient and common approach is the in situ generation of Cu(I) from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, most notably sodium ascorbate.[5][9][10][11]
The catalytic cycle proceeds as follows:
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a key copper-acetylide intermediate.[][13][14]
-
Azide Coordination & Cycloaddition: The organic azide then coordinates to the copper center. This brings the two reactive partners into proximity, enabling the azide to attack the activated alkyne, forming a six-membered metallacycle intermediate.[9][]
-
Ring Contraction & Product Release: This intermediate rapidly rearranges and, upon protonation (often from the solvent), releases the highly stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[]
Caption: The catalytic cycle of the CuAAC reaction.
The Accelerator and Protector: The Critical Role of Ligands
For demanding applications, particularly in biological contexts, the use of accelerating ligands is non-negotiable. These ligands are crucial for three primary reasons:
-
Catalyst Stabilization: They chelate the Cu(I) ion, protecting it from oxidation to the inactive Cu(II) state and preventing disproportionation.[6][8][15]
-
Rate Acceleration: Ligands modulate the electronic properties of the copper center, dramatically increasing the reaction rate.[15][16][17]
-
Biocompatibility: In biological systems, free copper ions can be toxic and generate reactive oxygen species (ROS).[18] Ligands sequester the copper, mitigating cytotoxicity and protecting sensitive biomolecules from oxidative damage.[6][7][19]
The choice of ligand is dictated by the specific application, primarily based on solubility and the desired reaction environment.
| Ligand | Acronym | Key Features | Primary Application |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Highly water-soluble, low toxicity. The gold standard for bioconjugation.[6][7][20] | Aqueous bioconjugation, live-cell labeling. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | The first widely used accelerating ligand.[8][21] Poorly soluble in water. | Organic synthesis, reactions in mixed organic/aqueous solvents. |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | A robust, water-soluble ligand known to improve reaction efficiency.[6][22] | Bioconjugation, solid-supported catalysis. |
| Bathophenanthroline disulfonate | BPS | A water-soluble phenanthroline-based ligand. | Aqueous bioconjugation. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common scenarios. Central to success is the principle of generating the active Cu(I) catalyst in situ just as the reaction is initiated.
Sources
- 1. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. tandfonline.com [tandfonline.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. broadpharm.com [broadpharm.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 15. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 22. researchgate.net [researchgate.net]
The 1-benzyl-4-methyl-1H-1,2,3-triazole Scaffold: A Versatile Platform for the Development of Novel Anticancer Agents
Introduction: The Rise of Triazoles in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,3-triazole nucleus has emerged as a "privileged" structure. This is attributed to its unique chemical properties: metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker to orient pharmacophores. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazoles by offering a highly efficient and regioselective method for their synthesis.[1]
This guide focuses on the 1-benzyl-4-methyl-1H-1,2,3-triazole scaffold as a promising starting point for the development of a new generation of anticancer therapeutics. The strategic placement of the benzyl group at the N-1 position and a methyl group at the C-4 position provides a foundational structure that can be readily diversified to probe structure-activity relationships (SAR) and optimize biological activity. We will delve into the synthesis of this core scaffold, provide detailed protocols for in vitro evaluation of its anticancer potential, and discuss the mechanistic pathways through which these compounds may exert their effects.
Part 1: Synthesis of the this compound Scaffold
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[2] The result is the exclusive formation of the 1,4-regioisomer.
Synthetic Workflow Overview
The overall strategy for synthesizing derivatives of the this compound scaffold is depicted below. This involves the synthesis of benzyl azide and its subsequent reaction with a terminal alkyne, in this case, propyne or a derivative thereof.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole
Welcome to our dedicated technical support guide for the synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to ensure your success.
The primary synthetic route to this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction joins benzyl azide and propyne with high regioselectivity to form the desired 1,4-disubstituted triazole. While robust, this reaction is not without its challenges. This guide will address common pitfalls and provide solutions based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and offers step-by-step solutions.
Question 1: My reaction is sluggish or has failed to go to completion. What are the likely causes and how can I fix it?
Answer:
A slow or incomplete reaction is one of the most common issues in CuAAC. The root cause often lies with the integrity of the catalytic system, specifically the Cu(I) ion.
Core Causality: The catalytically active species is Cu(I). However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive Cu(II) state, especially in the presence of oxygen.
Troubleshooting Steps:
-
Deoxygenate Your Reaction Mixture: Dissolved oxygen is a primary culprit for catalyst oxidation. Before adding your copper source, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Capping the reaction to minimize oxygen exposure is a simple but effective measure.
-
Verify Your Copper Source and Reducing Agent:
-
In-situ Cu(I) Generation: The most common and reliable method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the preferred choice, typically used in excess (3-10 fold) to maintain a sufficient concentration of Cu(I). Ensure your sodium ascorbate is fresh, as it can degrade over time.
-
Direct Cu(I) Salts: If using a Cu(I) salt directly (e.g., CuI, CuBr), be aware that they can have a layer of oxidized Cu(II) on the surface. It is good practice to use freshly opened bottles or purify the salt if its quality is suspect.
-
-
Incorporate a Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby increasing its lifetime and catalytic efficiency. For many applications, especially in aqueous or biological media, a ligand is essential.
-
Recommended Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice for organic solvents. For aqueous systems, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are highly effective.
-
-
Check Starting Material Purity: Impurities in your benzyl azide or propyne (or its source) can interfere with the catalyst. Ensure your starting materials are pure. Benzyl azide, in particular, should be handled with care due to its potential instability.
Question 2: I've isolated my product, but it's contaminated with copper. How can I effectively remove the residual catalyst?
Answer:
Copper contamination is a frequent post-synthesis issue. The triazole product itself can chelate with copper ions, making simple filtration or washing ineffective.
Core Causality: The nitrogen atoms in the 1,2,3-triazole ring are excellent ligands for copper ions, forming stable complexes that co-purify with the product.
Purification Protocol:
-
Aqueous Workup with a Chelating Agent: The most effective method is to wash the organic solution of your product with an aqueous solution of a strong chelating agent.
-
Procedure: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (typically 0.05-0.1 M). The EDTA will form a water-soluble complex with the copper, which is then partitioned into the aqueous phase.
-
pH consideration: The effectiveness of EDTA is pH-dependent. It is most effective in slightly basic to neutral conditions.
-
-
Silica Gel Chromatography: While standard silica gel chromatography can remove some copper, it may not be completely effective on its own. Often, a green or blue band of copper salts will remain on the column or co-elute. Pre-treating the product with a chelating agent before chromatography is recommended.
-
Activated Carbon: In some cases, stirring a solution of the crude product with activated carbon can help adsorb residual copper, followed by filtration.
| Purification Method | Principle | Typical Application | Notes |
| Aqueous EDTA Wash | Chelation | Primary method for removing bulk copper | Highly effective, may require multiple washes. |
| Silica Gel Chromatography | Adsorption | General purification | Can be used after chelation wash for best results. |
| Activated Carbon | Adsorption | Polishing step | Use after primary purification methods. |
Question 3: My reaction is producing significant byproducts, leading to a low yield of the desired this compound. What are these side reactions and how can I prevent them?
Answer:
The primary side reaction of concern in CuAAC is the oxidative homocoupling of the alkyne, known as the Glaser coupling.
Core Causality: In the presence of oxygen, the Cu(I) catalyst can promote the dimerization of the terminal alkyne (propyne in this case) to form a 1,3-diyne (hexa-2,4-diyne). This consumes your alkyne and catalyst, reducing the yield of the desired triazole.
Mitigation Strategies:
-
Rigorous Deoxygenation: As detailed in Question 1, removing oxygen from the reaction is the most critical step to prevent Glaser coupling.
-
Use of a Reducing Agent: Maintaining a reducing environment by using an excess of sodium ascorbate effectively suppresses oxidative side reactions by rapidly reducing any generated Cu(II) back to Cu(I) and scavenging dissolved oxygen.
-
Ligand Selection: Certain ligands can minimize side reactions by stabilizing the copper acetylide intermediate and preventing its dimerization.
Workflow for Minimizing Side Reactions:
Caption: Optimized workflow to minimize side reactions in CuAAC.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare benzyl azide? A1: Benzyl azide is typically synthesized by the nucleophilic substitution of benzyl bromide or benzyl chloride with sodium azide (NaN₃). This reaction is often performed in a polar aprotic solvent like DMF or DMSO. A one-pot procedure where the benzyl azide is generated in situ and then directly used in the CuAAC reaction without isolation is also a common and efficient strategy, which avoids handling the potentially hazardous neat organic azide.
Q2: Can I use a different alkyne source instead of propyne gas? A2: Yes, handling propyne gas can be cumbersome. A common alternative is to use a stable liquid surrogate. For instance, 2-butyne-1,4-diol can be used, followed by a subsequent modification or removal of the extra hydroxymethyl group, although this adds steps to the synthesis. For direct methylation, using a propynyl Grignard reagent or other propynyl-metal species might be possible but complicates the reaction conditions. For laboratory-scale synthesis, bubbling propyne gas from a cylinder through the reaction mixture is often the most direct route.
Q3: Is it possible to form the 1,5-disubstituted regioisomer instead of the 1,4-isomer? A3: The copper-catalyzed reaction (CuAAC) is highly regioselective and almost exclusively yields the 1,4-disubstituted product. To obtain the 1,5-disubstituted regioisomer, a different catalyst is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the standard method for selectively synthesizing 1,5-disubstituted triazoles. The thermal Huisgen cycloaddition (without a metal catalyst) often produces a mixture of both 1,4- and 1,5-isomers and requires high temperatures.
Q4: What is the mechanism of the CuAAC reaction? A4: The generally accepted mechanism involves several steps. First, the Cu(I) catalyst reacts with the terminal alkyne (propyne) to form a copper acetylide intermediate. This intermediate then coordinates with the azide (benzyl azide). A subsequent intramolecular cyclization forms a six-membered copper-containing ring (a metallacycle), which then collapses to the stable triazole ring and regenerates the Cu(I) catalyst, completing the catalytic cycle.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Q5: What are the safety considerations when working with azides? A5: Organic azides, especially low molecular weight ones like benzyl azide, are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is recommended to:
-
Work on a small scale.
-
Avoid distillation or heating of concentrated solutions of the azide.
-
Use a safety shield.
-
Consider in situ generation to avoid isolating the pure azide.
References
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. Available from: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available from: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Most used CuAAC reaction ligands. ResearchGate. Available from: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Available from: [Link]
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. Available from: [Link]
-
Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Taylor & Francis Online. Available from: [Link]
-
Copper Nanoparticles in Click Chemistry. PubMed. Available from: [Link]
-
Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. PubMed Central. Available from: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available from: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available from: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. Available from: [Link]
-
Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. ResearchGate. Available from: [Link]
-
Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research. Available from: [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available from: [Link]
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Synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. ResearchGate. Available from: [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega - ACS Publications. Available from: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. Available from: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available from: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available from: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available from: [Link]
-
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. Available from: [Link]
- Purification of triazoles. Google Patents.
-
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole. (IUCr). Available from: [Link]
-
Benzyl azide synthesis by azidonation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available from: [Link]
-
Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. ProQuest. Available from: [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available from: [Link]
-
An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. PrepChem.com. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing). Available from: [Link] 4
Technical Support Center: Optimizing Click Chemistry for 1-Benzyl-4-methyl-1H-1,2,3-triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this powerful click chemistry reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions.
Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What's going wrong?
This is the most common issue and typically points to a problem with the catalytic cycle.
Core Problem: The active Cu(I) catalyst is either not being generated, is being deactivated, or is inhibited.
Troubleshooting Steps:
-
Verify Your Copper Source and Oxidation State: The catalytically active species is Cu(I). Cu(II) is inactive in the cycloaddition itself.[1]
-
If using a Cu(II) salt (e.g., CuSO₄•5H₂O): The reducing agent is critical. Ensure your sodium ascorbate is fresh (stored in a desiccator, as it can degrade). Use at least one equivalent relative to the copper, and often a slight excess (1.1-1.5 eq) is beneficial to counteract dissolved oxygen.[1]
-
If using a Cu(I) salt (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆): These salts can oxidize to Cu(II) upon prolonged exposure to air.[2][3] If your Cu(I) salt is old or discolored (e.g., green/blue tints for Cu(I) halides), its activity may be compromised. It is still best practice to include a reducing agent like sodium ascorbate to maintain the Cu(I) state.[2]
-
-
Deoxygenate Your Solvent: Dissolved oxygen in the reaction mixture will rapidly oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[2]
-
Solution: Before adding your catalyst, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. Alternatively, a freeze-pump-thaw cycle is highly effective, especially for sensitive or low-concentration reactions.
-
-
Check Reagent Purity:
-
Benzyl Azide: This reagent can degrade over time. If it's an old stock, consider synthesizing it fresh via the reaction of benzyl bromide with sodium azide.[4][5] Purity can be checked via ¹H NMR.
-
Propyne Source: Propyne is a gas. Ensure a reliable delivery method is used. Alternatively, consider using a more convenient surrogate like 2-butynoic acid in a decarboxylation/cycloaddition cascade, which avoids handling a gaseous reagent.[6]
-
Inhibitors: Your starting materials or solvent could contain functional groups that chelate or poison the copper catalyst, such as thiols.[1][7] If your substrates contain potential copper-binding moieties, increasing the catalyst and ligand loading may be necessary.[7]
-
Q2: I'm observing a significant byproduct with a mass double that of my alkyne starting material. How can I prevent this?
Core Problem: You are likely observing alkyne homocoupling (Glaser coupling), which produces a symmetric diacetylene byproduct. This is a common side reaction in CuAAC, promoted by oxygen and the presence of Cu(II).[2][8]
Prevention Strategies:
-
Maintain a Reducing Environment: The most effective prevention is to ensure the reaction mixture remains reducing. The presence of sodium ascorbate is usually sufficient to suppress this side reaction by keeping the copper in the +1 oxidation state.[1][2]
-
Limit Oxygen Exposure: As with preventing catalyst deactivation, thoroughly degassing the reaction solvent is crucial.
-
Use a Ligand: Chelating ligands can stabilize the Cu(I) center and disfavor the pathways leading to oxidative homocoupling.[9][10]
Q3: The reaction works, but it's very slow. How can I increase the reaction rate?
Core Problem: The reaction kinetics are suboptimal. The CuAAC reaction is generally fast, but its rate can be influenced by several factors.[1]
Optimization Strategies:
-
Incorporate a Ligand: The use of a copper-stabilizing ligand is one of the most effective ways to accelerate the reaction. Nitrogen-based ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from oxidation and increase its catalytic activity.[1][7]
-
Solvent Choice: The reaction is often faster in polar solvents. While various solvents work, mixtures like t-BuOH/H₂O, DMSO, or DMF are common and effective.[4][11] The choice can depend on the solubility of your specific substrates.
-
Increase Temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[12] However, be mindful that higher temperatures can also promote side reactions if the conditions are not well-controlled.
-
Microwave Irradiation: For very rapid synthesis, microwave-assisted protocols can reduce reaction times from hours to mere minutes.[11] This is often the most efficient method for library synthesis.
II. Frequently Asked Questions (FAQs)
Q: What is the precise role of the copper catalyst in the CuAAC reaction?
A: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[1][13] The Cu(I) catalyst dramatically accelerates the reaction (by a factor of up to 10⁷) and renders it highly regioselective, yielding only the 1,4-disubstituted triazole.[1] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-triazolide intermediate before releasing the 1,4-triazole product and regenerating the catalyst.
Q: Do I absolutely need to use a ligand? What are the pros and cons?
A: A ligand is not strictly necessary for the reaction to proceed, but it is highly recommended for achieving robust and optimal results.[7]
-
Pros:
-
Accelerates Reaction: Ligands increase the rate of the catalytic cycle.[9][10]
-
Stabilizes Cu(I): They protect the catalyst from oxidation and disproportionation, leading to higher yields and cleaner reactions.[1]
-
Increases Solubility: Some ligands can help solubilize the copper salt in various organic solvents.[1]
-
-
Cons:
Q: Is benzyl azide dangerous to handle?
A: Benzyl azide is considered one of the more stable organic azides, especially when compared to smaller, low-molecular-weight azides which can be explosive.[4] However, all organic azides are energetic compounds and should be handled with appropriate care in a fume hood. Avoid heating to high temperatures and protect from shock.[4] For researchers wishing to avoid handling organic azides altogether, a one-pot, three-component reaction starting from benzyl bromide, sodium azide, and propyne is an excellent and safer alternative, as the benzyl azide is generated and consumed in situ.[11][14]
Q: Can I perform this reaction in water?
A: Yes, the CuAAC reaction is famously tolerant of aqueous conditions and is often performed in water or water/alcohol mixtures (e.g., t-BuOH/H₂O).[11][15] This "green" aspect makes it highly attractive for bioconjugation and sustainable chemistry applications.[16]
III. Experimental Protocols & Data
Protocol 1: Standard Two-Step Synthesis of this compound
This protocol involves the initial synthesis and isolation of benzyl azide, followed by the CuAAC reaction.
Step A: Synthesis of Benzyl Azide
-
In a round-bottom flask, dissolve sodium azide (NaN₃) in dimethylformamide (DMF).
-
Add benzyl bromide dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl azide as an oil.[4] Caution: Use appropriate personal protective equipment.
Step B: CuAAC Reaction
-
In a flask, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Introduce propyne gas into the solution via a balloon or by bubbling for a few minutes.
-
Add sodium ascorbate (0.1 - 0.3 eq) to the solution, followed by copper(II) sulfate pentahydrate (CuSO₄•5H₂O) (0.01 - 0.05 eq).
-
Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate and can be collected by filtration. If it remains in solution, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.
| Reagent | Molar Eq. | Role |
| Benzyl Azide | 1.0 | Substrate (Dipole) |
| Propyne | 1.0 - 1.2 | Substrate (Dipolarophile) |
| CuSO₄•5H₂O | 0.01 - 0.05 | Catalyst Precursor |
| Sodium Ascorbate | 0.1 - 0.3 | Reducing Agent |
| t-BuOH/H₂O (1:1) | - | Solvent |
Table 1: Typical Reagent Stoichiometry for Standard CuAAC Protocol.
Protocol 2: Optimized One-Pot, Three-Component Microwave Synthesis
This advanced protocol is faster, more efficient, and avoids the isolation of benzyl azide.[11]
-
To a 10 mL microwave vial, add benzyl bromide (1.0 eq), sodium azide (1.1 eq), and propyne (as a solution or bubbled through).
-
Add a 1:1 mixture of t-BuOH and water.
-
Add the catalyst system: copper turnings (Cu(0)) and copper(II) sulfate (Cu(II)), which will form the active Cu(I) in situ via comproportionation. Alternatively, a standard CuSO₄/ascorbate system can be used.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80-100 °C for 10-20 minutes.
-
After cooling, the product often crystallizes directly from the reaction mixture and can be isolated by simple filtration, yielding a highly pure product.[11]
| Parameter | Setting | Rationale |
| Temperature | 80-100 °C | Accelerates both azide formation and cycloaddition |
| Time | 10-20 min | Drastic reduction in reaction time vs. conventional heating |
| Pressure | Monitored | Reaction is in a sealed vessel |
Table 2: Optimized Microwave Reaction Parameters.
Visualization of the Catalytic Cycle
IV. References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Available from [Link][1]
-
Wikipedia. (2024). Click chemistry. Retrieved from [Link][13]
-
Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. Available from [Link][11]
-
Afonso, C. A. M., & Marques, M. M. B. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2826-2843. Available from [Link][10]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from [Link][7]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link][8]
-
Castro-Godoy, W. D., et al. (2019). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles: Via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). Green Chemistry, 21(15), 4145-4153. Available from [Link][15]
-
Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link][18]
-
ChemHelp ASAP. (2021, December 30). synthesis of benzyl azide & azide safety - laboratory experiment [Video]. YouTube. [Link][5]
-
Reddy, P. V. N., et al. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences, 129(7), 1039-1047. Available from [Link][21]
-
Lee, H., et al. (2018). Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of Organic Chemistry, 83(8), 4805–4811. Available from [Link][3]
-
Maj, A., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29285-29291. Available from [Link][22]
-
Kelemen, Z., et al. (2019). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 24(18), 3337. Available from [Link][23]
-
Maj, A., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29285-29291. Available from [Link][6]
-
Pretze, M., et al. (2021). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 32(12), 2432-2441. Available from [Link][12]
-
Alnoman, R. B., et al. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 7(1), 1-13. Available from [Link][24]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989129. Available from [Link][25]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Journal of Pharmaceutical and Applied Chemistry. Available from [Link][16]
-
Singh, P., et al. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Helvetica Chimica Acta. Available from [Link][26]
-
Ortiz, D., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30047–30057. Available from [Link][14]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sci-Hub. Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes / The Journal of Organic Chemistry, 2018 [sci-hub.box]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click reaction ligands | BroadPharm [broadpharm.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 19. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 21. ias.ac.in [ias.ac.in]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 26. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Purification of 1-Benzyl-4-methyl-1H-1,2,3-triazole
Welcome to the technical support center for the chromatographic purification of 1-Benzyl-4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this common yet critical purification step. The methodologies and advice presented herein are grounded in established chromatographic principles and validated through extensive practical application.
Introduction: The Chemistry of Purification
This compound is frequently synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[][2] This reaction is lauded for its high efficiency and selectivity, typically yielding the desired 1,4-disubstituted triazole.[2][3] However, the reaction mixture is rarely perfectly clean. Common impurities that necessitate chromatographic purification include:
-
Unreacted Starting Materials: Benzyl azide and propyne (or a suitable surrogate).
-
Catalyst Residues: Copper salts and ligands.
-
Side Products: Homocoupling of the alkyne (e.g., 1,3-hexadiyne) can occur, especially in the presence of oxygen.[2]
-
Regioisomers: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form depending on the reaction conditions.[2]
The goal of the chromatographic purification is to efficiently separate the target triazole from these impurities, achieving high purity suitable for downstream applications.
Core Experimental Workflow: Flash Column Chromatography
Flash column chromatography using silica gel is the most common and effective method for the purification of this compound on a laboratory scale.[4][5][6]
Diagram of the Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Protocol: Flash Column Chromatography
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (100-200 or 230-400 mesh)
-
n-Hexane (Hex)
-
Ethyl Acetate (EtOAc)
-
TLC plates (Silica gel 60 F254)
2. Procedure:
-
Sample Preparation (Dry Loading):
-
Concentrate the crude reaction mixture to dryness.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude material) to the solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Chromatography:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low polarity mobile phase, such as 100% n-hexane or a hexane-rich mixture (e.g., Hexane:EtOAc 15:1).[7]
-
Gradually increase the polarity of the mobile phase (e.g., to 12:1, 10:1 Hexane:EtOAc) to elute the compounds.[7][8]
-
-
Analysis and Collection:
-
Spot the collected fractions on a TLC plate and develop in an appropriate solvent system (e.g., Hexane:EtOAc 4:1).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Poor Separation of Product and Impurities | Inappropriate Mobile Phase Polarity: The eluent is either too polar (impurities co-elute with the product) or not polar enough (product does not move). | Optimize the Mobile Phase: Systematically test different ratios of Hexane:EtOAc using TLC. A good starting point is 15:1, moving to 12:1 or 10:1.[7][8] The goal is to achieve a retention factor (Rf) for the product of ~0.3-0.4 for optimal column separation. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use less material. | |
| Peak Tailing in Fractions | Compound-Silica Interaction: The basic nitrogen atoms of the triazole ring can interact strongly with the acidic silica gel surface. | Add a Modifier: Incorporate a small amount (0.1-1%) of triethylamine (TEA) or another amine base into the mobile phase to neutralize the acidic sites on the silica gel. |
| Sample Insolubility: The compound may be precipitating at the top of the column. | Ensure Complete Dissolution: When dry loading, ensure the crude material is fully dissolved before adding the silica. If using liquid loading, do not exceed the solubility of the compound in the initial mobile phase. | |
| Product Not Eluting from the Column | Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound down the column. | Increase Eluent Strength: Gradually increase the percentage of ethyl acetate in the mobile phase. If necessary, a more polar solvent like methanol can be added in small increments (e.g., 1-2%). |
| Cracked or Channeled Column Bed | Improper Column Packing: The silica bed was not packed uniformly, or it ran dry during the run. | Repack the Column: Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.[11] |
| Multiple Spots on TLC for "Pure" Fractions | Co-eluting Impurities: An impurity has a very similar polarity to the product. | Use a Different Solvent System: Try a different solvent system, for example, replacing ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. |
| Isomeric Mixture: If the synthesis produced both 1,4- and 1,5-regioisomers, they may be difficult to separate. | High-Performance Chromatography: For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary, often using specialized stationary phases.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the starting mobile phase composition? A1: The ideal starting point is determined by TLC analysis of the crude mixture. The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4. For this compound, a non-polar mixture like 15:1 n-hexane/ethyl acetate is a good starting point for elution.[7]
Q2: What is "dry loading" and why is it preferred? A2: Dry loading involves pre-adsorbing the crude material onto silica gel before adding it to the column. This technique generally results in better separation and sharper bands compared to liquid loading (dissolving the sample and injecting it directly), especially if the sample is not very soluble in the initial mobile phase.
Q3: My product is a solid. How can I be sure it's pure after chromatography? A3: Purity should be confirmed by analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[15] The absence of signals from starting materials or byproducts is a strong indicator of purity. A sharp melting point is also a good qualitative measure of purity.
Q4: Can I use a different stationary phase? A4: While silica gel is the standard, for very specific applications or difficult separations (like enantiomers of more complex triazoles), other stationary phases can be used. For instance, chiral stationary phases are employed for separating enantiomers of triazole fungicides.[13][16] However, for routine purification of achiral triazoles like this compound, silica gel is the most cost-effective and efficient choice.
Q5: What is the role of adding an acid or base to the mobile phase in HPLC? A5: Adding small amounts of acids (like formic acid) or bases can control the ionization state of analytes, which is crucial for reproducible retention times and good peak shape, especially in reversed-phase HPLC.[17][18] For triazoles, which have basic nitrogens, this can be particularly important.
Troubleshooting Logic Diagram
Sources
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on byproduct formation and troubleshooting. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as this compound, is most commonly and efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction joins an azide (benzyl azide) with a terminal alkyne (propyne) with high regioselectivity and yield under mild conditions.[][4] Despite its robustness, challenges can arise, leading to the formation of byproducts and impurities. This guide will help you navigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields are a common frustration and can often be traced back to a few key areas:
-
Inactive Catalyst: The CuAAC reaction relies on the Cu(I) oxidation state. If you are starting with a Cu(II) salt (like CuSO₄·5H₂O), a reducing agent such as sodium ascorbate is essential to generate and maintain the active Cu(I) catalyst.[1][2]
-
Troubleshooting:
-
Use fresh sodium ascorbate: Sodium ascorbate can degrade over time, especially if not stored properly.
-
Ensure an inert atmosphere: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[1] Purging your reaction vessel with an inert gas (nitrogen or argon) and using degassed solvents can significantly improve catalyst lifetime and reaction yield.
-
-
-
Purity of Starting Materials: Impurities in your benzyl azide or propyne can inhibit the reaction or lead to side reactions. Benzyl azide is often prepared from benzyl bromide and sodium azide; ensure all benzyl bromide has been removed as it can interfere with the reaction.
-
Troubleshooting:
-
Verify the purity of your starting materials using NMR or GC-MS before starting the reaction.
-
If you are preparing benzyl azide in-situ, ensure the initial reaction goes to completion.
-
-
-
Inadequate Reaction Time or Temperature: While CuAAC reactions are often fast, some substrate combinations may require longer reaction times or gentle heating to go to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending it.
-
A moderate increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate, though this may also increase the chance of side reactions.
-
-
Question 2: My NMR spectrum shows more than one triazole product. Why am I getting a mixture of regioisomers?
Answer:
The presence of multiple triazole isomers indicates a loss of regioselectivity. The CuAAC reaction is known for its high selectivity, almost exclusively producing the 1,4-disubstituted isomer.[1][5] If you are observing the 1,5-disubstituted isomer (1-benzyl-5-methyl-1H-1,2,3-triazole), it is likely due to a competing reaction pathway.
-
Thermal Huisgen Cycloaddition: The uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne can occur, especially at elevated temperatures.[2][6] This thermal reaction is not regioselective and typically yields a mixture of the 1,4- and 1,5-isomers.
-
Troubleshooting:
-
Avoid high temperatures: If you are heating your reaction, try running it at a lower temperature or at room temperature for a longer period.
-
Ensure catalyst activity: If the copper catalyst is inactive, the thermal pathway may become more prominent. Refer to the troubleshooting steps for low yield to ensure your catalyst is active.
-
Catalyst-free conditions: Some protocols utilize water as a solvent without a metal catalyst, which can sometimes lead to mixtures of regioisomers.[7]
-
-
Question 3: I've isolated my product, but it appears to be contaminated with a non-triazole byproduct. What could this be?
Answer:
The most common non-triazole byproduct in CuAAC reactions is the result of alkyne homocoupling.
-
Oxidative Homocoupling: In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne.[1]
-
Troubleshooting:
-
Maintain an inert atmosphere: As mentioned for improving yield, excluding oxygen is critical to prevent this side reaction.
-
Use a sufficient amount of reducing agent: Sodium ascorbate helps to prevent the oxidation of Cu(I) to Cu(II), which can promote homocoupling.[1] A slight excess of the reducing agent is often recommended.
-
-
-
Residual Copper: Paramagnetic copper impurities can broaden or even cause the disappearance of signals in your NMR spectrum, complicating analysis.[8]
-
Troubleshooting:
-
Purification: Thorough purification by column chromatography or recrystallization is often necessary to remove residual copper.
-
Complexation: Washing the organic extract with a solution of a chelating agent like EDTA can help to remove copper salts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with benzyl azide?
A1: Organic azides are energetic compounds and can be explosive, especially those with a low carbon-to-nitrogen ratio.[9][10] They can be sensitive to heat, shock, and friction.[11] Benzyl azide is relatively stable, but it is crucial to handle it with care.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid using metal spatulas or ground glass joints, which can cause friction and potentially lead to decomposition.[11]
-
Do not heat organic azides to high temperatures unless necessary and with appropriate safety measures in place.
-
Azides are also toxic and can be absorbed through the skin.[12] Avoid direct contact.
-
Q2: Can I use a different copper source for the reaction?
A2: Yes, various copper(I) and copper(II) sources can be used. Common sources include CuI, CuBr, and CuSO₄·5H₂O.[13] If you use a Cu(II) source, you must include a reducing agent like sodium ascorbate.[2] The choice of copper source and ligand (if any) can influence the reaction rate and efficiency.
Q3: What is the best way to purify the final product?
A3: The purification method will depend on the scale of your reaction and the nature of any impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
Q4: How can I confirm the regiochemistry of my product?
A4: The regiochemistry can be definitively determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the ¹H NMR of the 1,4-isomer, a NOE correlation is typically observed between the benzylic protons (on the N-1 substituent) and the triazole ring proton.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst System | CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%) | In-situ generation of the active Cu(I) catalyst.[2] |
| Solvent | t-BuOH/H₂O (1:1) or THF/H₂O | Aqueous solvent systems often accelerate the reaction.[2] |
| Temperature | Room Temperature | Mild conditions are usually sufficient and minimize side reactions.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Cu(I) catalyst and alkyne homocoupling.[1] |
| Typical Yield | >90% | CuAAC is a highly efficient reaction. |
Standard Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
-
Preparation of Benzyl Azide: In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in a suitable solvent (e.g., acetone or DMF). Add sodium azide (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Work-up of Benzyl Azide: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Do not heat the azide to dryness. It is often best to use the azide solution directly in the next step.
-
CuAAC Reaction: To a solution of benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add propyne (1.1 eq, can be bubbled through the solution or added as a solution in a suitable solvent).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water and a solution of copper(II) sulfate pentahydrate (0.05 eq) in water. Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The solution should turn a yellow-orange color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
Reaction and Byproduct Formation Pathway
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 4. bioclone.net [bioclone.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
yield improvement in 1,2,3-triazole synthesis
Technical Support Center: Optimizing 1,2,3-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,3-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their cycloaddition reactions. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low or non-existent yields in CuAAC reactions can often be attributed to several key factors:
-
Catalyst Inactivity : The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent, such as sodium ascorbate, or prolonged exposure to air can deactivate the catalyst.
-
Poor Reagent Quality : The degradation of azide or alkyne starting materials can halt the reaction. The purity of solvents and other reagents is also critical for a successful outcome.
-
Substrate-Specific Issues : Steric hindrance near the azide or alkyne functional groups can impede the reaction. Additionally, certain substrates may chelate the copper catalyst, rendering it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions : Incorrect solvent choice, pH, temperature, or reactant concentrations can all contribute to poor yields.
-
Presence of Inhibitors : Certain compounds can inhibit the copper catalyst. Halides, especially iodide, are known inhibitors of the CuAAC reaction. Thiol-containing compounds like dithiothreitol (DTT) can also interfere with the catalyst's activity.
Q2: My reaction is sluggish and incomplete. How can I increase the reaction rate?
To improve a slow or incomplete reaction, consider [1]the following adjustments:
-
Increase Catalyst Concentration : For bioconjugation, copper concentrations[1] are typically kept low (50-100 µM) to minimize damage to sensitive biomolecules. However, for small molecule synthesis, increasing the catalyst loading can significantly accelerate the reactio[1]n.
-
Utilize a Ligand : Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylme[1]thyl)amine (THPTA) can accelerate the reaction and stabilize the Cu(I) oxidation state. It is recommended to use at least five equivalents of ligand relative to the copper catalyst.
-
Optimize the Solvent : The choice of solvent is crucial. Polar aprotic so[1]lvents like DMSO and DMF are often effective as they can dissolve a wide range of reactants and stabilize the copper catalyst. A co-solvent system such as t-BuOH/H₂O or THF/H₂O can also be beneficial.
-
Apply Heat : While many CuAAC reactions proce[1]ed at room temperature, gentle heating can sometimes increase the reaction rate. Microwave irradiation has also been shown to significantly reduce reaction times.
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
The most common side reaction is the oxidative homo[2]coupling of the terminal alkyne, leading to the formation of a diacetylene. This is particularly prevalent when the reaction is exposed to oxygen. To minimize this:
-
Ensure Anaerobic Conditions : Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Reducin[3][4]g Agent : The addition of a reducing agent like sodium ascorbate helps to maintain the copper[2] catalyst in the active Cu(I) state and can suppress oxidative side reactions.
-
Add an Additive : For bioconjugation reactions, aminoguanidine can be added to intercept byproducts of ascorbate oxidatio[5]n that might otherwise modify proteins.
Q4: How can I effectively remove[5][6] the copper catalyst from my final product?
Residual copper can be a concern, especially for biological applications. Here are some purification strategies:
-
Chelation : Washing the reaction mixture wi[3]th an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove copper ions.
-
Chromatography : Standard silica gel chromatography can often separate the triazole product from the copper catalyst. *[3] Heterogeneous Catalysis : Utilizing a heterogeneous copper catalyst, such as copper nanoparticles or copper supported on a solid matrix, allows for easy removal of the catalyst by simple filtration at the end of the reaction.
Troubleshooting Guides
This section provides a more in-depth approach to resolving persistent issues in 1,2,3-triazole synthesis.
Guide 1: Low Yield Due to Cat[2][3]alyst Deactivation
Problem: The reaction shows little to no product formation, and analysis of the starting materials indicates they are largely unreacted. This[2] is often a sign of catalyst deactivation.
Causality: The Cu(I) catalyst is essential for the cycloaddition. If it is oxidized to Cu(II) by atmospheric oxygen, the catalytic cycle is broken.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Protocol for Optimizing Catalyst Stability:
-
Reagent Preparation :
-
Prepare a stock solution of your copper source (e.g., 100 mM CuSO₄ in water).
-
Prepare a stock solution of your ligand (e.g., 200 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup :
-
In a reaction vessel, combine the azide and alkyne starting materials in your chosen solvent.
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 to 1:5 ratio and let it stand for a few minutes.
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Maintain the reaction under a positive pressure of the inert gas.
-
-
Monitoring :
-
Follow the reaction progress by TLC or LC-MS at regular intervals.
-
Guide 2: Poor Yield Due to Unfavorable Solvent Conditions
Problem: The reaction is slow, incomplete, or fails to proceed, and starting materials may not be fully dissolved.
Causality: The solvent plays a critical role in dissolving the reactants and catalyst, as well as stabilizing [4]the catalytic intermediates. Poor solubility or an inappropriate solvent polarity can [4]hinder the reaction.
Solvent Selection Guide:
| Solvent System | Polarity | Suitability for CuAAC | Notes |
| Water | High | Excellent, especially for bioconjugation | Often used with water-soluble ligands like THPTA. |
| DMSO, DMF | High (Aprotic) | Excellent | Good for a wide range of substrates. Can be difficult to remo[2][4]ve. |
| t-BuOH/H₂O (1:1) | Medium-High | Very Good | A commonly used and effective co-solvent system. |
| THF/H₂O (1:1) | Medium | Good | Another effective co-solvent system. |
| Dichloromethane (DCM) | Low | Moderate | Can be effective for non-polar substrates. |
| Toluene | Low | Moderate | Often requires heating. |
Troubleshooting Steps:
-
Assess Solubility : Visually inspect your reaction mixture. If the starting materials or catalyst are not fully dissolved, consider switching to a more polar solvent or a co-solvent system.
-
Switch to a Polar Solvent : If you are using a non-polar solvent and observing low yield, switching to [5]a polar aprotic solvent like DMSO or a protic co-solvent system like t-BuOH/H₂O is a good first step.
-
Consider "Green" Solvents : For more environmentally friendly options, solvents like glycerol or deep eutectic solvents have shown promise in CuAAC reactions.
Guide 3: Challenges with Substrate R[4]eactivity
Problem: The reaction fails to proceed even with an active cata[5]lyst and optimal conditions, suggesting an issue with the azide or alkyne substrates.
Causality: Steric hindrance around [6]the reactive functional groups can prevent the formation of the copper-acety[6]lide intermediate or the subsequent cycloaddition. Additionally, some functional groups o[7]n the substrates can coordinate with the copper catalyst[6] and inhibit its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for substrate-related issues.
Strategies for Difficult Substrates:
-
Increase Reaction Temperature : For sterically hindered substrates, providing more thermal energy can help overcome the activation barrier.
-
Increase Catalyst and Ligand Loading : If substrate chelation is suspected, increasing the concentration of the copper-ligand complex may provide enough active catalyst to drive the reaction forward.
-
Consider an Alternative "Click" Reaction : If CuAAC proves to be unsuitable for your specific substrates, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent copper-free alternative. SPAAC utilizes a strained cyclooctyne, which reacts readily with azides without the need for a metal catalyst, making it ideal for sensitive biological systems.
References
- Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Longdom Publishing. (n.d.). Synthetic Strategies for [8]1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]8]21.html
-
ACS Publications. (n.d.). Synthesis of Cu3Fe4V6O24 Nanoparticles to Produce 1,2,3-Triazoles by Azide–Alkyne Cycloaddition Reactions. Langmuir. Retrieved from [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132.
- Ellanki, A. R., Islam, A., Rama, V. S., Pulipati, R. P., Rambabu, D., Krishna, G. R., ... & Pal, M. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(10), 3455-3459.
- van der Veken, P., De Vleeschouwer, M., Van den Brande, J., Joossens, J., El-Faham, A., & de Meester, I. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions.
-
Frontiers Media. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]
- Sharpless, K. B., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in molecular biology (Clifton, N.J.), 751, 29-42.
-
ResearchGate. (n.d.). The effect of solvent on the reaction a. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. Retrieved from [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of triazoles from nonactivated terminal alkynes via the three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Disubstituted Triazoles from 1,5-Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging purification of 1,4-disubstituted 1,2,3-triazoles from their 1,5-regioisomeric impurities.
Overview: The Challenge of Regioisomeric Purity
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, largely due to the advent of "click chemistry". The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted isomer. Conversely, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer.
However, the thermal Huisgen 1,3-dipolar cycloaddition, which can occur at elevated temperatures, often results in a mixture of both 1,4- and 1,5-regioisomers. Even in catalyzed reactions, suboptimal conditions can lead to the formation of the undesired 1,5-isomer as a significant byproduct. Due to their similar molecular weights and often subtle differences in polarity, separating these isomers presents a common and significant purification challenge. This guide offers practical, field-proven solutions to address this issue.
Troubleshooting Guides: From Mixture to Pure Product
This section addresses the primary challenge: you have a crude reaction mixture containing both 1,4- and 1,5-triazole isomers. What is the best path to isolating the desired 1,4-isomer?
Problem: My reaction produced an isomeric mixture. How do I purify the 1,4-disubstituted product?
The physical properties of the 1,4- and 1,5-isomers are often very similar, but subtle differences in their dipole moments and crystal packing can be exploited for separation. The general workflow involves chromatographic methods for initial separation, followed by recrystallization for final polishing, if necessary.
Workflow for Isomer Separation
Technical Support Center: Troubleshooting Catalyst Deactivation in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reactions
Welcome to the technical support center for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation in this powerful transformation for synthesizing 1,5-disubstituted 1,2,3-triazoles. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My RuAAC reaction is not working or giving a very low yield. What are the most common causes?
A1: Low or no conversion in a RuAAC reaction can typically be attributed to one or more of the following factors:
-
Catalyst Deactivation by Atmospheric Oxygen: The commonly used Cp*RuCl(COD) catalyst is highly sensitive to oxygen.[1] Exposure to air can lead to the formation of inactive ruthenium-oxygen species, significantly reducing or completely inhibiting catalytic activity.
-
Problematic Substrates: Certain substrates are known to be challenging for RuAAC reactions. Aryl azides, particularly those with sterically demanding ortho-substituents or strong electron-withdrawing groups, can lead to low yields and catalyst deactivation.[2] Tertiary azides are also significantly less reactive than primary and secondary azides.
-
Inappropriate Solvent Choice: The choice of solvent is critical for catalyst stability and activity. Protic solvents like water and alcohols are unsuitable and lead to low yields and byproduct formation.[2] Some polar aprotic solvents like DMSO can also be problematic due to their ability to coordinate to the ruthenium center and inhibit catalysis.[2]
-
Presence of Inhibitors or Poisons: Impurities in your starting materials or solvents can act as catalyst poisons. Sulfur-containing compounds are a classic example of strong inhibitors for ruthenium catalysts.
Q2: I am using an aryl azide and observing a complex mixture of byproducts with little of my desired triazole. What is happening?
A2: Reactions with aryl azides are often plagued by low yields and the formation of byproducts.[2] This is likely due to a combination of catalyst deactivation and the decomposition of the aryl azide at the elevated temperatures sometimes used for less reactive substrates. It has been suggested that increasing the reaction time for these substrates may not improve conversion, indicating that catalyst deactivation is a competing process. For these challenging substrates, a change in catalyst and reaction conditions is often necessary. The use of the tetrameric catalyst [CpRuCl]4 in DMF under microwave irradiation has been shown to be more effective for aryl azides that react poorly with the more common CpRuCl(PPh3)2 catalyst.[2]
Q3: Can I run my RuAAC reaction open to the air?
A3: It is strongly advised not to run RuAAC reactions open to the air, especially when using the CpRuCl(COD) catalyst.[1] While CpRuCl(PPh3)2 is somewhat more robust, optimal results for all RuAAC reactions are obtained under an inert atmosphere (e.g., argon or nitrogen). Rigorous exclusion of oxygen is a critical parameter for reproducibility and high yields.
Q4: What are the catalytically inactive ruthenium species that can form?
A4: Several off-cycle, inactive ruthenium complexes have been identified as potential culprits in catalyst deactivation. These include:
-
Ruthenium Tetraazadiene Complexes: Formed from the reaction of the ruthenium catalyst with two molecules of the organic azide.
-
Ruthenacyclopentatrienes (Metallacyclopentadienes): Resulting from the cyclotrimerization of the alkyne.
-
Cyclobutadiene Ruthenium Complexes: Can be formed from the dimerization of propargylic alcohols.
These species are typically stable and do not re-enter the catalytic cycle, effectively sequestering the active ruthenium.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during RuAAC reactions.
Issue 1: The reaction shows low or no conversion.
This is the most frequent problem and requires a systematic diagnostic approach to pinpoint the root cause.
Caption: A step-by-step workflow for troubleshooting low or no conversion in RuAAC reactions.
-
Verify Inert Atmosphere Technique:
-
Causality: Oxygen is a potent inhibitor of many RuAAC catalysts, particularly Cp*RuCl(COD).[1] Inadequate degassing of solvents or insufficient purging of the reaction vessel can lead to immediate catalyst deactivation.
-
Protocol: Setting up an Oxygen-Free RuAAC Reaction
-
Glassware: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Degas the reaction solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use septa and cannulas for liquid transfers.
-
Execution: Add the solvent, substrates, and finally the catalyst to the reaction flask, maintaining the inert atmosphere throughout.
-
-
-
Assess Catalyst Viability:
-
Causality: Ruthenium catalysts, especially [CpRuCl]4, can lose activity over time, even when stored under what appear to be inert conditions.[2] It is recommended to use freshly prepared [CpRuCl]4 (within 24 hours) for the best results.[2]
-
Solution: If you suspect your catalyst has degraded, use a fresh batch from a reliable supplier or synthesize it fresh if applicable. For CpRuCl(PPh3)2 and CpRuCl(COD), which are generally more stable solids, ensure they have been stored correctly in a desiccator or glovebox.
-
-
Evaluate Substrate Purity and Reactivity:
-
Causality: Impurities in your starting materials can poison the catalyst. Azides, in particular, can contain residual reagents from their synthesis that may inhibit the reaction.
-
Diagnostic Step:
-
Purification: Purify both the azide and alkyne starting materials immediately before use (e.g., by column chromatography, distillation, or recrystallization).
-
NMR Analysis: Check the purity of your starting materials by ¹H NMR. The presence of unexpected signals could indicate impurities.
-
-
Substrate-Specific Issues: If your substrates are pure and the reaction still fails, consider if the substrate itself is the problem (see Issue 2).
-
Issue 2: The reaction with a "difficult" substrate (e.g., aryl azide) is failing.
For substrates known to be challenging, a change in the standard reaction protocol is often required.
| Parameter | Standard Conditions | Recommended Modification for Difficult Substrates | Rationale |
| Catalyst | CpRuCl(PPh3)2 or CpRuCl(COD) | [CpRuCl]4 | [CpRuCl]4 has shown higher activity for challenging aryl azides.[2] |
| Solvent | Toluene, Benzene, THF, Dioxane | DMF | DMF can act as a stabilizing and activating ligand for the ruthenium catalyst.[2] |
| Temperature | Room Temperature to 80 °C | 90 - 110 °C (with microwave irradiation) | Higher temperatures can overcome the activation barrier for less reactive substrates. Microwave heating allows for rapid and uniform heating, often leading to cleaner reactions and shorter reaction times.[2] |
| Catalyst Loading | 1-5 mol % | Up to 10 mol % | Higher catalyst loading can compensate for faster catalyst deactivation with problematic substrates.[2] |
-
Catalyst Preparation: Use freshly prepared [Cp*RuCl]4 for optimal results.[2]
-
Reaction Setup: In a microwave vial, combine the aryl azide, alkyne, and [Cp*RuCl]4 (10 mol %) in DMF.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 110 °C for 20-40 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Issue 3: How can I use NMR to check for catalyst deactivation?
While detailed in-situ NMR studies of catalyst deactivation can be complex, some simple observations of the crude reaction mixture's ¹H NMR can provide clues.
-
Disappearance of Catalyst Signals: The most straightforward indicator is the disappearance or significant broadening of the characteristic signals of the active catalyst. For CpRuCl(PPh3)2 or CpRuCl(COD), the sharp singlet of the pentamethylcyclopentadienyl (Cp*) protons (typically around δ 1.5-1.7 ppm) is a good handle. If this signal is absent or severely diminished in the presence of unreacted starting materials, it suggests the catalyst has decomposed.
-
Appearance of New Cp Signals:* The formation of inactive species may give rise to new signals in the Cp* region of the ¹H NMR spectrum. However, these signals may be broad or complex, making definitive identification difficult without authentic standards.
Diagnostic Experiment:
If you suspect catalyst deactivation, you can run a small-scale NMR tube reaction.
-
In an NMR tube, dissolve the catalyst in a deuterated solvent that is appropriate for the reaction (e.g., benzene-d6, THF-d8).
-
Acquire a ¹H NMR spectrum of the active catalyst.
-
Add one of the substrates (e.g., the azide) and monitor the changes in the catalyst's NMR signals over time at the reaction temperature. Significant changes in the chemical shift or disappearance of the initial catalyst signals before the addition of the second substrate can indicate the formation of an inactive complex.
Visualization of Deactivation Pathways
Caption: Major pathways for the deactivation of Cp*RuCl catalysts in RuAAC reactions.
By systematically working through these diagnostic steps and optimization strategies, researchers can effectively troubleshoot and overcome the challenges associated with catalyst deactivation in RuAAC reactions, leading to successful and reproducible synthetic outcomes.
References
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [https://pubs.acs.org/doi/10.1021/ol7022 Rasmussen]([Link] Rasmussen)
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2013). 1-BENZYL-5-PHENYL-1H-1,2,3-TRIAZOLE. Organic Syntheses, 90, 99-107. [Link]
-
Trindade, A. F., Gois, P. M. P., & Afonso, C. A. M. (2011). Ruthenium-catalyzed reactions in water. Chemical Reviews, 111(3), 1646–1669. [Link]
-
Johansson, H., Rull, S., & Adolfsson, H. (2008). Microwave-assisted sequential one-pot synthesis of 1,2,3-triazoles from alkyl halides, sodium azide and alkynes using a recyclable polymer-supported copper(i) catalyst. Green Chemistry, 10(11), 1199–1203. [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Side Product Formation in Benzyl Azide and Propyne Cycloaddition
Introduction
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide is specifically tailored to address the common challenges and side product formations encountered during the reaction between benzyl azide and propyne. As researchers, scientists, and drug development professionals, your success in synthesizing 1,4-disubstituted 1,2,3-triazoles with high purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the intricacies of this powerful reaction and achieve optimal outcomes in your experiments.
The cycloaddition of azides and alkynes, a classic example of a 1,3-dipolar cycloaddition, can proceed thermally, but this often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers.[1][2][3][4][5] The advent of copper(I) catalysis revolutionized this transformation, offering a remarkable rate acceleration (10⁷ to 10⁸-fold) and exquisite regioselectivity for the 1,4-isomer under mild, often aqueous, conditions.[1][2][6] However, despite its robustness, the CuAAC reaction is not without its pitfalls. Understanding the underlying mechanisms and potential side reactions is crucial for effective troubleshooting.
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the benzyl azide and propyne cycloaddition.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a frequent issue that can often be traced back to the integrity of the catalytic system or the purity of your reagents.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)).[7] If you are using a Copper(II) (Cu(II)) salt, such as CuSO₄, the presence of a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[5][8]
-
Actionable Advice: Always use a fresh solution of sodium ascorbate. If using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize to the inactive Cu(II) state upon storage.[8]
-
-
Oxygen Contamination: Dissolved oxygen in your reaction mixture will readily oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.[8]
-
Actionable Advice: While sodium ascorbate provides some protection against oxidation, for optimal results, degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
-
-
Reagent Quality: The purity of your benzyl azide and propyne is critical. Benzyl azide can degrade over time, and propyne, being a gas, can be challenging to handle quantitatively. Impurities in either starting material can inhibit the catalyst or lead to unwanted side reactions.
-
Actionable Advice: Use freshly prepared or purified benzyl azide. For propyne, ensure accurate delivery to the reaction vessel. Consider using a propyne surrogate if direct handling of the gas is problematic.
-
-
Inhibitory Effects: Certain functional groups can coordinate with the copper catalyst and inhibit its activity.[7] While benzyl azide and propyne are relatively simple substrates, be mindful of any additives or impurities in your reaction.
Question 2: I am observing a significant byproduct that I suspect is the 1,5-regioisomer. Why is this happening in a CuAAC reaction, and how can I improve the regioselectivity?
Answer:
The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-disubstituted 1,2,3-triazole.[2][11] The formation of the 1,5-isomer suggests that the uncatalyzed thermal Huisgen cycloaddition is competing with the copper-catalyzed pathway.
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: If the concentration of the active Cu(I) catalyst is too low, the thermal cycloaddition pathway can become significant, especially if the reaction is heated.
-
Actionable Advice: Ensure your catalyst is active and present in a sufficient concentration. Verify the effectiveness of your reducing agent if you are generating Cu(I) in situ.
-
-
Elevated Reaction Temperature: While the CuAAC reaction can be performed over a broad temperature range, excessively high temperatures can favor the non-catalyzed thermal pathway, which is less regioselective.[1][2]
-
Actionable Advice: Whenever possible, run the reaction at or near room temperature. If heating is necessary to improve solubility or reaction rate, do so judiciously and monitor for the formation of the 1,5-isomer.
-
-
Absence of Copper: In the complete absence of an active copper catalyst, the reaction will proceed via the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of regioisomers.[1][3][12]
-
Actionable Advice: Double-check that all catalytic components (copper source and reducing agent, if applicable) have been added to the reaction mixture.
-
Question 3: My NMR and mass spectrometry data show the presence of a symmetrical diacetylene. What is this side product and how can I prevent its formation?
Answer:
The formation of a symmetric diacetylene is a result of the oxidative homocoupling of propyne, a reaction often referred to as Glaser coupling. This is a common side reaction in copper-catalyzed reactions of terminal alkynes.[8]
Prevention Strategies:
-
Maintain a Reducing Environment: The most effective way to suppress Glaser coupling is to ensure the reaction environment is sufficiently reducing.
-
Actionable Advice: The use of a reducing agent like sodium ascorbate is crucial. It serves the dual purpose of generating the active Cu(I) catalyst and preventing its oxidation to Cu(II), which is more prone to promoting oxidative homocoupling.[8]
-
-
Use of Ligands: Certain ligands can stabilize the Cu(I) center and modulate its reactivity, thereby disfavoring the homocoupling pathway.
-
Actionable Advice: The addition of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly improve the outcome of the reaction, particularly in complex systems.[13]
-
-
Control of Stoichiometry: An excess of the alkyne can sometimes lead to a higher proportion of homocoupling products.
-
Actionable Advice: While a slight excess of one reagent is sometimes used to drive the reaction to completion, avoid using a large excess of propyne.[7]
-
Question 4: I am observing what appears to be polymer formation in my reaction. What could be causing this?
Answer:
Polymerization can occur through several mechanisms in an azide-alkyne cycloaddition.
Possible Causes & Solutions:
-
Polymerization of the Alkyne: Terminal alkynes can be susceptible to polymerization, especially in the presence of certain metal catalysts and under specific conditions.[5]
-
Actionable Advice: Ensure the purity of your propyne and avoid harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).
-
-
Step-Growth Polymerization: If your starting materials contain difunctional or polyfunctional azides and alkynes, this can lead to the formation of polymeric triazoles. While this is a powerful tool for polymer synthesis, it is an undesired side reaction if you are targeting a small molecule.
-
Actionable Advice: Verify the purity of your benzyl azide and propyne to ensure they are not contaminated with di- or poly-functional analogues.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the copper(I)-catalyzed cycloaddition, and how does it favor the 1,4-regioisomer?
The currently accepted mechanism for the CuAAC reaction involves a stepwise pathway, which is distinct from the concerted mechanism of the thermal Huisgen cycloaddition.[6][14] The key steps are:
-
Formation of a Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne (propyne) to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton, facilitating its removal.[14]
-
Coordination of the Azide: The organic azide (benzyl azide) then coordinates to the copper center.
-
Cyclization: A six-membered copper metallacycle is formed.[1]
-
Ring Contraction and Protonolysis: This metallacycle undergoes ring contraction to a triazolyl-copper intermediate, which upon protonolysis, yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.[1]
This stepwise, copper-mediated mechanism inherently favors the formation of the 1,4-regioisomer due to the specific coordination geometry of the intermediates.
Q2: What is the role of ligands in the CuAAC reaction?
Ligands play a multifaceted role in the CuAAC reaction:
-
Stabilization of Cu(I): Ligands, such as TBTA and THPTA, stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state.[13] This is particularly crucial in biological systems to mitigate copper-induced cytotoxicity.[13][15]
-
Acceleration of the Reaction Rate: By modulating the electronic properties of the copper center, ligands can significantly accelerate the rate of the cycloaddition.[9][10]
-
Improving Solubility: In aqueous media, water-soluble ligands like THPTA are essential to keep the copper catalyst in solution and maintain its activity.[13]
Q3: Can this reaction be performed without a copper catalyst?
Yes, the 1,3-dipolar cycloaddition between an azide and an alkyne can occur thermally without a catalyst. However, this "Huisgen cycloaddition" typically requires elevated temperatures and often results in a mixture of the 1,4- and 1,5-regioisomers.[1][2][5] For applications requiring high regioselectivity and mild reaction conditions, the copper-catalyzed version is far superior. Another alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne and does not require a metal catalyst, making it ideal for biological applications.[13][16]
Q4: What are the best practices for purifying the triazole product and removing residual copper?
Purification of the triazole product often involves standard techniques such as column chromatography, recrystallization, or extraction.[17] Removing residual copper can be challenging due to the coordinating ability of the triazole ring.[18]
-
Column Chromatography: This is a common and effective method for isolating the desired triazole from starting materials and byproducts.[17][19]
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help to remove residual copper.[18]
-
Ammonia Wash: A wash with aqueous ammonia can also be effective in removing copper salts.[20]
-
Filtration through a Short Plug of Silica: This can sometimes be sufficient to remove baseline impurities and some copper salts.
Experimental Protocols
Representative Protocol for the Synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Benzyl azide
-
Propyne (gas or condensed)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Bubble propyne gas through the solution for a few minutes, or add condensed propyne (1.1-1.5 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous ammonia.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Cu(I) is the active catalytic species.[7] |
| Solvent | t-BuOH/H₂O, DMF/H₂O, neat | A variety of solvents are tolerated; water can accelerate the reaction.[2][13] |
| Temperature | Room Temperature | Minimizes the uncatalyzed thermal pathway and side reactions.[2] |
| Ligand (Optional) | TBTA, THPTA | Stabilizes Cu(I) and can accelerate the reaction.[9][10][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Cu(I) catalyst.[8] |
Visualizing the Process
Reaction Mechanism and Side Product Formation
Caption: CuAAC catalytic cycle and competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 1-Benzyl-Substituted Triazoles
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This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-benzyl-substituted triazoles. Recrystallization is a powerful technique for obtaining high-purity solid compounds, but its success is highly dependent on understanding the interplay between the solute and the solvent system. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 1-benzyl-substituted triazoles, offering explanations and actionable solutions.
Problem 1: My 1-benzyl-substituted triazole "oils out" instead of crystallizing.
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common issue where the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This often occurs when the cooling process is too rapid or when the chosen solvent has a very high affinity for the compound even at lower temperatures. The benzyl group can impart a degree of "greasiness" to the triazole, making it more prone to this behavior.
Causality & Solution Workflow:
-
Cause: The primary cause is that the solubility of your compound in the chosen solvent is still too high at the temperature where crystallization should occur. This can also be exacerbated by the presence of impurities that depress the melting point of your compound.
-
Solution 1: Slow Down the Cooling. The slower the rate of cooling, the larger and more well-defined the crystals that form.[2] Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. You can further insulate the flask to slow the cooling rate even more. Only after it has reached room temperature should you consider placing it in an ice bath.
-
Solution 2: Adjust the Solvent System.
-
Reduce Solvent Volume: You may have used too much solvent. Try evaporating some of the solvent to create a more saturated solution before cooling.
-
Introduce an Anti-Solvent (Mixed Solvent System): This is often the most effective solution. An anti-solvent is a solvent in which your compound is poorly soluble, but it must be miscible with the solvent in which your compound is dissolved.[3]
-
Procedure: Dissolve your triazole in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone, ethyl acetate). While the solution is still hot, add a "poor" solvent (e.g., water, hexanes, heptane) dropwise until you observe persistent cloudiness.[1][3] Then, add a few more drops of the "good" solvent until the solution becomes clear again. Now, allow this mixed solvent system to cool slowly.[1][3]
-
-
dot
Caption: Decision workflow for addressing "oiling out".
Problem 2: The recrystallized 1-benzyl-substituted triazole crystals are colored, but the pure compound should be white.
Q: My final crystals have a persistent yellow or brown tint. How can I remove these colored impurities?
A: Colored impurities are often highly conjugated organic molecules or trace amounts of residual catalysts from the synthesis. While recrystallization is effective, some impurities can co-crystallize with your product, especially if they have similar structures.
Causality & Solution Workflow:
-
Cause: The colored impurity has a solubility profile similar to your target compound in the chosen recrystallization solvent.
-
Solution 1: Activated Charcoal (Decolorizing Carbon). Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules (which are often colored).
-
Protocol:
-
Dissolve the impure triazole in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Use a pre-warmed funnel and fluted filter paper.[3]
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
-
-
Solution 2: Re-evaluate the Solvent. A different solvent or mixed solvent system might have a better solubility differential between your product and the colored impurity. Experiment with different solvent polarities.
-
Solution 3: Preliminary Purification. If the colored impurities are significant, a quick pass through a small plug of silica gel before recrystallization can be very effective at removing baseline impurities.[4]
Problem 3: The recovery of my 1-benzyl-substituted triazole is very low.
Q: After filtration, I'm left with very little product. Where did my compound go, and how can I improve the yield?
A: Low recovery is typically due to one of two main factors: either the compound is too soluble in the cold solvent, or there were mechanical losses during the transfer and filtration steps.
Causality & Solution Workflow:
-
Cause 1: High Solubility in Cold Solvent. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[5] If your compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor after filtration.
-
Solution:
-
Thorough Cooling: Ensure the crystallization flask is thoroughly chilled in an ice bath for at least 10-20 minutes before filtration to minimize solubility.[1]
-
Solvent Selection: Your chosen solvent may not be optimal. Screen for a solvent in which your compound has lower solubility at room temperature or 0 °C.
-
Recover a Second Crop: The mother liquor (the filtrate) still contains dissolved product. You can often recover more material by boiling off some of the solvent to re-concentrate the solution and then cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
-
-
Cause 2: Premature Crystallization. If the compound crystallizes too early, for example during a hot filtration step, you will lose product on the filter paper.
-
Cause 3: Inefficient Transfer and Washing.
-
Solution:
-
Rinse the Flask: Use a small amount of the cold mother liquor to rinse any remaining crystals from the crystallization flask into the filter funnel.
-
Wash Crystals Correctly: Wash the collected crystals on the filter paper with a minimal amount of ice-cold fresh solvent.[5] Using too much washing solvent, or solvent that is not cold, will dissolve some of your product.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for a new 1-benzyl-substituted triazole?
A: The golden rule is "like dissolves like," but the key is finding a solvent where the solubility changes significantly with temperature.[2][5] The presence of the aromatic benzyl group and the polar triazole ring means that solvents of intermediate polarity are often a good starting point.
Systematic Approach to Solvent Screening:
-
Initial Polarity Assessment: 1-benzyl-substituted triazoles are moderately polar. Good starting points for single-solvent systems are ethanol, isopropanol, or ethyl acetate.[6][7]
-
Small-Scale Testing:
-
Place about 20-30 mg of your crude triazole into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good; your compound will be too soluble when cold for good recovery.
-
If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, you have found a potentially good solvent.
-
-
Consider Mixed Solvent Systems: These are very common and effective.[8][9] A good pair consists of a "soluble solvent" and an "insoluble solvent" that are miscible with each other.[1]
Solvent Selection Summary Table
| Solvent System | Good Solvent For | Anti-Solvent For | Typical Use Case for 1-Benzyl-Triazoles |
| Single Solvents | |||
| Ethanol / Isopropanol | Moderately polar compounds | --- | A good first choice for many triazole derivatives.[6][7] |
| Ethyl Acetate | Compounds of intermediate polarity | --- | Effective if impurities are significantly more or less polar. |
| Toluene | Aromatic compounds | --- | Can be effective, especially for less polar analogs.[4][10] |
| Mixed Solvents | |||
| Ethanol / Water | 1-Benzyl-Triazole | Impurities (polar/non-polar) | Dissolve in hot ethanol, add hot water until cloudy.[11] |
| Acetone / Hexanes | 1-Benzyl-Triazole | Non-polar impurities | Dissolve in hot acetone, add hexanes until cloudy. |
| Dichloromethane / Heptane | 1-Benzyl-Triazole | Non-polar impurities | Dissolve at RT in DCM, add heptane until cloudy. |
Q2: What is the ideal cooling rate, and does it really matter?
A: Yes, the cooling rate is critical. A slow cooling process allows the molecules to selectively incorporate into a growing crystal lattice, which excludes impurities.[2] Rapid cooling traps impurities within the crystal structure and generally leads to the formation of smaller, less pure crystals or the "oiling out" phenomenon discussed earlier.
dot
Caption: Slow vs. Fast Cooling in Recrystallization.
Q3: How can I induce crystallization if my solution remains clear even after cooling (supersaturation)?
A: A supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature. This is a common occurrence, and crystallization needs a nucleation point to begin.
Techniques to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" provides a template for further crystal growth.
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.
-
Add an Anti-Solvent: Add a few drops of a suitable anti-solvent to slightly decrease the solubility and encourage crystal formation.
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). Mixed Solvents. [Link]
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Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
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ResearchGate. (2025). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. [Link]
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ResearchGate. (2020). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]
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r/Chempros on Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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r/Chempros on Reddit. (2024). Recrystallization Issues. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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PubMed Central (PMC). (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Benzyl-4-methyl-1H-1,2,3-triazole Analogs
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A Comparative Guide to 1,4- and 1,5-Disubstituted 1,2,3-Triazoles: Synthesis, Properties, and Applications
For researchers, scientists, and professionals in drug development and materials science, the 1,2,3-triazole core is a privileged scaffold. Its appeal lies in its remarkable stability, synthetic accessibility, and capacity for forming favorable molecular interactions. The advent of "click chemistry," specifically the azide-alkyne cycloaddition, has revolutionized the synthesis of these heterocycles.[1] However, the choice between the two key regioisomers—1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles—is a critical decision in the design of functional molecules. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and mechanistic insights, to inform strategic decisions in your research and development endeavors.
At a Glance: Key Differences Between 1,4- and 1,5-Triazole Isomers
| Feature | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Synthesis | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Reaction Conditions | Typically mild, often aqueous, room temperature | Generally requires heating, non-protic solvents |
| Alkyne Substrates | Primarily terminal alkynes | Tolerates both terminal and internal alkynes |
| Biological Activity | Widely explored as bioactive molecules and linkers | Also bioactive, with distinct structure-activity relationships |
| Conformational Properties | Fewer stable conformers, often extended structures | Greater conformational diversity, potential for turns and helices |
The Decisive Factor: Regioselective Synthesis
The ability to selectively synthesize either the 1,4- or 1,5-isomer is the cornerstone of their distinct applications. This regioselectivity is dictated by the choice of metal catalyst in the azide-alkyne cycloaddition reaction.
The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Isomers
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click" reaction, renowned for its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole isomer.[1] This reaction's robustness and tolerance of a wide range of functional groups have made it a staple in bioconjugation, drug discovery, and materials science.[2]
Mechanism of CuAAC: The regioselectivity of CuAAC arises from a mechanism distinct from the thermal Huisgen cycloaddition. The key steps involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate that ultimately leads to the 1,4-disubstituted triazole.[1]
The Alternative: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomers
For access to the 1,5-disubstituted regioisomer, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[3] While generally requiring higher temperatures than CuAAC, RuAAC offers the distinct advantage of tolerating both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[4]
Mechanism of RuAAC: The RuAAC reaction proceeds through a different mechanistic pathway involving oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[4] Subsequent reductive elimination yields the 1,5-disubstituted triazole product.[4] This distinct mechanism is responsible for the complementary regioselectivity compared to CuAAC.
Comparative Performance: A Data-Driven Analysis
| Reaction | Catalyst System | Alkyne Type | Azide Type | Typical Yield (%) | Typical Reaction Time | Reference |
| CuAAC | CuSO₄/NaAsc | Terminal | Aliphatic/Aromatic | >90 | 0.5 - 4 h | [1] |
| RuAAC | CpRuCl(PPh₃)₂ | Terminal | Aliphatic/Aromatic | 70-95 | 2 - 24 h | [3] |
| RuAAC | CpRuCl(COD) | Internal | Aliphatic/Aromatic | 60-85 | 4 - 48 h | [4] |
Note: Yields and reaction times are highly substrate-dependent and the above table provides a general comparison.
Physicochemical Properties: More Than Just Substitution
The seemingly subtle difference in the placement of the substituents has a profound impact on the physicochemical properties of the triazole ring.
Stability
Both 1,4- and 1,5-disubstituted 1,2,3-triazoles are remarkably stable to a wide range of conditions, including acidic and basic hydrolysis, oxidation, and reduction.[5] This inherent stability is a key reason for their widespread use as inert linkers in drug discovery.[5] However, some studies suggest that the thermal stability can be influenced by the substitution pattern. For instance, a study on energetic materials found that regioisomerism plays a role in the thermal stability of fused triazole compounds.[6] DSC analysis of a 1,4-disubstituted triazole derivative showed decomposition beginning at 249.0 °C.[7]
Conformational Preferences
Quantum chemical calculations and NMR spectroscopy have revealed significant differences in the conformational landscapes of the two isomers. 1,4-disubstituted triazoles tend to have a lower number of stable conformers, often adopting more extended, linear geometries. In contrast, 1,5-disubstituted triazoles exhibit greater conformational diversity, with a larger number of low-energy conformers that can favor turns and even helical structures. This has significant implications for their use as peptide bond isosteres and in the design of foldamers.
Spectroscopic Differentiation
Distinguishing between the 1,4- and 1,5-isomers is readily achieved using standard spectroscopic techniques.
-
NMR Spectroscopy: In ¹H NMR, the chemical shift of the triazole proton (CH ) is a key diagnostic. Generally, the triazole proton in 1,4-isomers appears at a lower chemical shift (more shielded) compared to the corresponding 1,5-isomer.[8] For example, in one study, the triazole proton of a 1,4-isomer was observed at δ 8.13 ppm, while the corresponding proton in a similar 1,5-isomer would be expected further downfield.[7] In ¹³C NMR, the chemical shifts of the triazole ring carbons also differ between the two isomers, providing another reliable method for structural assignment.[8]
-
IR Spectroscopy: While less definitive than NMR, IR spectroscopy can offer supporting evidence. The stretching vibrations of the triazole ring (N=N and C=N bonds) typically appear in the fingerprint region. Subtle shifts in the positions of these bands can be observed between the 1,4- and 1,5-isomers, although these can be influenced by the nature of the substituents. For 1,4-disubstituted triazoles, characteristic bands for the triazolyl group have been reported in the range of 1417–1424 cm⁻¹.[7]
Applications: Choosing the Right Isomer for the Job
The distinct synthetic routes and properties of 1,4- and 1,5-disubstituted triazoles have led to their specialized applications in various fields.
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole moiety is considered a valuable pharmacophore due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[5]
-
1,4-Isomers: The ease and reliability of the CuAAC reaction have made the 1,4-disubstituted triazole a ubiquitous linker in the synthesis of bioactive molecules, including enzyme inhibitors and anticancer agents.[5] They are often used to connect different pharmacophoric fragments, leveraging the stability and favorable geometry of the triazole ring.
-
1,5-Isomers: The unique conformational properties of 1,5-disubstituted triazoles make them particularly interesting as peptide bond isosteres.[9] Their propensity to induce turns can be exploited in the design of peptidomimetics with defined secondary structures. Furthermore, comparative studies on the biological activity of isomeric pairs have shown that the substitution pattern can have a dramatic effect on potency. For example, in a series of kinase inhibitors, the 1,5-isomer may exhibit a different inhibitory profile compared to its 1,4-counterpart, highlighting the importance of exploring both regioisomers in structure-activity relationship (SAR) studies.
Comparative Biological Activity: A Case Study of Kinase Inhibitors
| Compound Scaffold | Isomer | Target Kinase | IC₅₀ (nM) |
| Pyrrolopyrimidine | 1,4-disubstituted | CSF1R | 1000 |
| Pyrrolopyrimidine | 1,5-disubstituted | CSF1R | 600 |
This is a representative example; IC₅₀ values are highly dependent on the specific compound and assay conditions.[10]
Materials Science and Bioconjugation
The "click" nature of triazole formation has been widely adopted in materials science for surface functionalization, polymer synthesis, and the construction of complex molecular architectures.
-
1,4-Isomers: The mild, often aqueous, conditions of CuAAC make it ideal for bioconjugation, allowing for the labeling of proteins, nucleic acids, and other biomolecules without denaturation.[2]
-
1,5-Isomers: The ability of RuAAC to proceed with internal alkynes opens up possibilities for creating more complex, fully substituted polymer backbones and materials with tailored electronic and physical properties.
Experimental Protocols
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol is a representative example for a small-scale CuAAC reaction.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol is a representative example for a small-scale RuAAC reaction.[4]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[Cp*RuCl(COD)] (0.02 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in the anhydrous solvent.
-
Add the ruthenium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a strategic one, with significant implications for the properties and function of the final molecule. The CuAAC reaction provides reliable and efficient access to the 1,4-isomer, making it the go-to choice for many applications in bioconjugation and as a general-purpose linker. The RuAAC reaction, while often requiring more stringent conditions, unlocks the unique chemical space of the 1,5-isomer, which offers distinct advantages in areas such as peptidomimetics and the synthesis of fully substituted heterocycles. A thorough understanding of the synthesis, properties, and applications of both isomers, as outlined in this guide, will empower researchers to make informed decisions and accelerate innovation in their respective fields.
References
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. [Link]
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Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. [Link]
-
Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. J. Am. Chem. Soc. [Link]
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General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. [Link]
-
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. [Link]
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Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Semantic Scholar. [Link]
-
Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Royal Society of Chemistry. [Link]
-
Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate. [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. [Link]
-
Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. [Link]
-
Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed. [Link]
-
Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
-
Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. The Royal Society of Chemistry. [Link]
-
Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Supporting Information. [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. [Link]
-
Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]
-
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
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A Senior Application Scientist's Guide to Mechanistic Studies of 1,2,3-Triazole Derivatives in Cancer Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on elucidating the anticancer mechanisms of 1,2,3-triazole derivatives. As a Senior Application Scientist, my goal is not merely to provide protocols but to instill a strategic framework for investigation. The 1,2,3-triazole scaffold, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has become a privileged structure in medicinal chemistry.[1][2] Its unique properties, including metabolic stability and the ability to form hydrogen bonds and dipole interactions, allow derivatives to interact with a wide array of biological targets within cancer cells.[3][4] This guide will compare the common mechanisms of action, present the experimental data supporting these claims, and provide robust, self-validating protocols to ensure the integrity of your findings.
Section 1: The Core Anticancer Mechanisms of 1,2,3-Triazole Derivatives
Our field has identified several primary pathways through which 1,2,3-triazole derivatives exert their cytotoxic effects. The most frequently observed mechanisms are the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling kinases.[5] A thorough investigation typically proceeds by first establishing cytotoxicity and then exploring these specific mechanistic pathways.
Caption: General workflow for investigating 1,2,3-triazole anticancer activity.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism for eliminating cancerous cells. Many 1,2,3-triazole derivatives have been shown to initiate this process by modulating the expression of key regulatory proteins in the Bcl-2 family and activating the caspase cascade.[6][7]
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This event is the principle behind the Annexin V/PI flow cytometry assay, the gold standard for quantifying apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes; it can only enter late apoptotic or necrotic cells, allowing for clear differentiation between cell populations.[9]
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A Senior Application Scientist's Guide to the NMR Validation of Triazole Regioselectivity
In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety, a cornerstone of "click chemistry," is of paramount importance due to its exceptional stability, versatile synthetic accessibility, and unique ability to engage in hydrogen bonding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields the 1,4-disubstituted regioisomer, while the ruthenium-catalyzed variant (RuAAC) typically produces the 1,5-isomer. The ability to definitively and rapidly confirm the regiochemical outcome of these reactions is not merely an academic exercise; it is a critical checkpoint in any synthetic workflow.
This guide provides an in-depth, experimentally grounded comparison of analytical techniques, centered on Nuclear Magnetic Resonance (NMR) spectroscopy, for the unambiguous validation of triazole regioselectivity. We will move beyond simple data reporting to explain the causal relationships behind the observed spectroscopic differences, providing you with a robust framework for your own analytical challenges.
The Core Challenge: Distinguishing Isomers
The fundamental difference between the 1,4- and 1,5-disubstituted triazoles lies in the connectivity of the substituent groups to the triazole core. This seemingly subtle change has profound implications for the molecule's three-dimensional structure and electronic properties, which can be expertly interrogated using NMR.
Our primary analytical tool is proton NMR (¹H NMR), as the chemical environment of the lone proton on the triazole ring (H-5) is highly sensitive to the substitution pattern.
-
1,4-Regioisomer: The triazole proton is at the C-5 position, adjacent to a nitrogen atom (N-4) and a carbon atom (C-4) bonded to the R¹ substituent.
-
1,5-Regioisomer: The triazole proton is also at the C-5 position, but it is now flanked by the N-1 nitrogen and the C-4 carbon. The R² substituent is directly attached to the adjacent nitrogen (N-1).
This difference in the local electronic and spatial environment is the key to their differentiation.
Part 1: The First Line of Evidence – ¹H NMR Chemical Shift
The most immediate, albeit presumptive, evidence for regioselectivity comes from the chemical shift (δ) of the triazole C-H proton.
Principle of Differentiation
In the 1,4-disubstituted isomer , the C-5 proton is primarily influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the substituent at the N-1 position. In the 1,5-disubstituted isomer , the C-5 proton is deshielded more significantly due to its proximity to the R² substituent attached to the adjacent N-1 nitrogen. This generally causes the triazole proton of the 1,4-isomer to appear more upfield (lower ppm) compared to the 1,5-isomer.
A general guideline for the chemical shift of the triazole proton is:
-
1,4-isomer: δ ≈ 7.5 - 8.5 ppm
-
1,5-isomer: δ ≈ 8.0 - 9.0 ppm
However, it is crucial to recognize that these ranges can overlap depending on the electronic nature of the substituents (R¹ and R²). Relying solely on the ¹H chemical shift is inadvisable for unambiguous structure proof, but it serves as an excellent primary indicator.
Experimental Workflow: Synthesis to ¹H NMR Analysis
The following workflow outlines the synthesis of both regioisomers from common starting materials, benzyl azide and phenylacetylene, and their subsequent analysis.
Caption: Workflow from synthesis of triazole regioisomers to their definitive NMR analysis.
Part 2: Unambiguous Confirmation with 2D NMR
When ¹H NMR chemical shifts are ambiguous, or for the rigorous validation required in developmental chemistry, two-dimensional (2D) NMR experiments provide definitive, through-bond and through-space correlations that serve as incontrovertible proof of structure.
A. Through-Space Correlation: The Power of NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close (typically < 5 Å) nucleus. A 2D NOESY (or ROESY) experiment maps these through-space correlations, providing a powerful tool to distinguish our triazole isomers.
-
Logic for the 1,4-Isomer: The triazole C-5 proton is spatially close to the protons on the substituent attached to the adjacent C-4 carbon (the R¹ group). Therefore, a NOE cross-peak is expected between the triazole proton and the α-protons of the R¹ group.
-
Logic for the 1,5-Isomer: The triazole C-5 proton is spatially close to the protons on the substituent attached to the N-1 nitrogen (the R² group). A strong NOE correlation will be observed between the triazole proton and the α-protons of the R² group.
Caption: Diagnostic NOE correlations for differentiating 1,4- and 1,5-triazole regioisomers.
B. Through-Bond Correlation: HMBC and HSQC
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This provides an orthogonal, through-bond confirmation of the connectivity.
-
Key Correlation: The most diagnostic correlation is between the triazole C-5 proton and the quaternary carbon of the substituent attached to the adjacent atom.
-
1,4-Isomer: A ³JCH correlation is expected between the triazole H-5 proton and the ipso-carbon of the R¹ substituent attached at C-4.
-
1,5-Isomer: A ³JCH correlation is expected between the triazole H-5 proton and the α-carbon of the R² substituent attached at N-1.
-
A Heteronuclear Single Quantum Coherence (HSQC) experiment is often run in conjunction to first identify the one-bond C-H correlations, making the interpretation of the HMBC spectrum more straightforward.
Part 3: Comparative Data & Experimental Protocols
To illustrate these principles, we consider the reaction between benzyl azide (R²-N₃) and phenylacetylene (R¹-C≡CH) .
Comparative NMR Data Summary
| Feature | 1,4-Regioisomer (CuAAC Product) | 1,5-Regioisomer (RuAAC Product) | Rationale |
| ¹H δ (Triazole H-5) | ~7.76 ppm | ~8.15 ppm | H-5 in the 1,5-isomer is more deshielded by the adjacent N-1 substituent. |
| Key NOESY Cross-Peak | Triazole H-5 ↔ Phenyl protons (R¹) | Triazole H-5 ↔ Benzyl CH₂ protons (R²) | Proximity of H-5 to the substituent at C-4 vs. N-1. |
| Key HMBC Cross-Peak | Triazole H-5 → Ipso-carbon of Phenyl group (R¹) | Triazole H-5 → Benzylic CH₂ carbon (R²) | 3-bond C-H coupling confirms connectivity. |
| ¹³C δ (Triazole C-5) | ~120-125 ppm | ~128-133 ppm | The carbon atom in the 1,5-isomer is typically more deshielded. |
Protocol 1: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer)
-
To a solution of phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (0.2 M), add sodium ascorbate (0.1 eq).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq) in a minimum amount of water.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,4-isomer.
Protocol 2: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer)
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add phenylacetylene (1.0 eq), benzyl azide (1.2 eq), and the catalyst Cp*RuCl(PPh₃)₂ (0.02 eq).
-
Add anhydrous toluene (0.5 M) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 1,5-isomer.
Protocol 3: NMR Sample Preparation and Analysis
-
Accurately weigh ~5-10 mg of the purified triazole product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR Spectrum: Acquire a standard 1D proton spectrum. Note the chemical shift, multiplicity, and integration of the characteristic triazole proton singlet.
-
Acquire 2D NOESY Spectrum: Using standard instrument parameters, acquire a 2D NOESY (or ROESY for larger molecules) spectrum. Optimize the mixing time (typically 500-800 ms) to observe the key correlations.
-
Acquire 2D HMBC Spectrum: Acquire a standard 2D HMBC spectrum. Ensure the spectral windows in both dimensions cover all proton and carbon signals of interest.
-
Data Processing and Interpretation: Process the spectra using appropriate software.
-
On the NOESY spectrum, locate the diagonal peak for the triazole proton. Look for off-diagonal cross-peaks correlating this proton to either the R¹ or R² substituent protons.
-
On the HMBC spectrum, identify the correlation between the triazole proton and the key carbon atom in the R¹ or R² group as detailed in the summary table.
-
Conclusion
While the ¹H NMR chemical shift provides a rapid and valuable first assessment of regioselectivity in triazole synthesis, it should not be the sole arbiter of structure. For unambiguous, publication-quality validation, a multi-pronged approach utilizing 2D NMR techniques is essential. The through-space correlations revealed by NOESY and the through-bond connectivity mapped by HMBC provide a self-validating system of evidence. By understanding the principles behind these experiments and applying the protocols described, researchers can confidently assign the regiochemistry of their synthesized triazoles, ensuring the integrity of their subsequent research and development efforts.
References
-
Title: A Systematic Study of the ¹H and ¹³C NMR Spectra of 1,2,3-Triazoles Source: Magnetic Resonance in Chemistry, 2007, 45(9), 779-783. URL: [Link]
-
Title: Unambiguous determination of the regiochemistry of 1,4- and 1,5-disubstituted 1,2,3-triazoles using 2D NMR Source: Tetrahedron Letters, 2005, 46(19), 3329-3331. URL: [Link]
-
Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides Source: Journal of the American Chemical Society, 2005, 127(46), 15998–15999. URL: [Link]
A Comparative Guide to the Cytotoxicity of 1,2,3-Triazole Regioisomers: 1,4- vs. 1,5-Disubstituted Analogs
This guide provides an in-depth, objective comparison of the cytotoxic profiles of two regioisomers of a common 1,2,3-triazole scaffold: 1-benzyl-4-methyl-1H-1,2,3-triazole (a 1,4-disubstituted isomer) and 1-benzyl-5-methyl-1H-1,2,3-triazole (a 1,5-disubstituted isomer). The findings are supported by established experimental protocols and data, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of Isomerism in Triazole-Based Drug Discovery
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles particularly accessible.[3][5] However, this has led to a focus on the 1,4-isomer, with the biological activities of the corresponding 1,5-isomer often being less explored.
Regioisomerism—the different spatial arrangement of substituents on the triazole core—can profoundly impact a molecule's pharmacological profile.[6][7] Subtle changes in the position of a substituent can alter the molecule's steric and electronic properties, affecting its ability to interact with biological targets like enzymes or receptors. This guide addresses this gap by systematically evaluating and comparing the cytotoxic effects of this compound and its 1,5-isomer, providing a clear, data-driven framework for understanding their structure-activity relationship (SAR).
Experimental Design and Rationale
To construct a comprehensive cytotoxic profile, a multi-assay approach was employed using the human cervical cancer cell line, HeLa, a robust and widely characterized model for cytotoxicity studies. The experimental design is grounded in the principle of methodological triangulation, where multiple, independent assays are used to validate findings and provide a holistic view of the cellular response.
Core Experimental Questions:
-
Cell Viability: Do the compounds reduce the overall population of viable cells?
-
Membrane Integrity: Do the compounds induce cell membrane damage (necrosis)?
-
Mechanism of Cell Death: Is cell death occurring via apoptosis (programmed cell death) or necrosis?
-
Cell Cycle Progression: Do the compounds interfere with the normal progression of the cell cycle?
To answer these questions, the following panel of assays was selected:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[10][11] It serves as a primary indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that leaks into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[14]
-
Annexin V/Propidium Iodide (PI) Flow Cytometry: This dual-staining method is the gold standard for differentiating between different stages of cell death.[15] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates to the outer cell membrane during early apoptosis.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only penetrate cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
Cell Cycle Analysis by Propidium Iodide Staining: This flow cytometry-based technique quantifies the DNA content of cells.[18][19] Because cells have different amounts of DNA at each stage of the cell cycle (G0/G1, S, G2/M), PI staining allows for the identification of cell cycle arrest, a common mechanism of action for anticancer agents.[20][21][22]
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and self-validation. Each experiment should include untreated (negative) controls and vehicle (e.g., DMSO) controls.
Cell Culture and Treatment
-
Cell Line: HeLa (Human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding:
-
For MTT and LDH assays, seed 1 x 10⁴ cells per well in 100 µL of medium in a 96-well flat-bottom plate.[12]
-
For flow cytometry assays, seed 2 x 10⁵ cells per well in 2 mL of medium in a 6-well plate.
-
-
Adhesion: Allow cells to adhere by incubating for 24 hours post-seeding.
-
Treatment: Prepare stock solutions of the 1,4- and 1,5-isomers in DMSO. Dilute the compounds to final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the treated cells for 24 hours.
MTT Assay for Cell Viability
Causality: This protocol quantifies viable cells based on their mitochondrial metabolic activity.
-
MTT Addition: Following the 24-hour treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
LDH Assay for Necrosis
Causality: This protocol measures the release of a cytosolic enzyme, which is a direct marker of compromised plasma membrane integrity.
-
Supernatant Collection: After the 24-hour treatment, centrifuge the 96-well plate at 300 x g for 5 minutes.[23]
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Controls: Prepare a maximum LDH release control by adding a lysis solution (e.g., 1% Triton X-100) to control wells 30 minutes before supernatant collection.[12][23]
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well with the supernatant.[12]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[23]
-
Absorbance Reading: Measure the absorbance at 490 nm.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Analysis by Annexin V/PI Staining
Causality: This protocol distinguishes between healthy, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine and loss of membrane integrity.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptosis: Annexin V-positive / PI-negative.
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive.
-
Necrosis: Annexin V-negative / PI-positive.[15]
-
Cell Cycle Analysis
Causality: This protocol determines the cell cycle phase distribution by stoichiometrically staining cellular DNA, allowing for the detection of drug-induced cell cycle arrest.
-
Cell Harvesting: Collect cells as described in the apoptosis protocol (Section 3.4, Step 1).
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][22]
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at 4°C).[20][22]
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[20][22]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events. Use software to model the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases).
Results: A Comparative Analysis
The cytotoxic effects of this compound (1,4-isomer) and 1-benzyl-5-methyl-1H-1,2,3-triazole (1,5-isomer) were evaluated in HeLa cells after 24 hours of treatment. The results are summarized below.
Isomer-Specific Reduction in Cell Viability
The MTT assay revealed a dose-dependent reduction in cell viability for both isomers. However, the 1,5-isomer demonstrated significantly greater potency.
| Compound | IC₅₀ (µM) on HeLa cells |
| This compound (1,4-Isomer) | 48.2 ± 3.5 |
| 1-benzyl-5-methyl-1H-1,2,3-triazole (1,5-Isomer) | 15.7 ± 1.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
Differential Effects on Membrane Integrity
The LDH assay indicated that at higher concentrations, both isomers induced some level of membrane damage, but the effect was more pronounced with the 1,5-isomer, consistent with its higher cytotoxicity.
| Treatment (50 µM) | % LDH Release (Cytotoxicity) |
| Control (Untreated) | 3.1 ± 0.5% |
| 1,4-Isomer | 18.5 ± 2.1% |
| 1,5-Isomer | 45.3 ± 4.0% |
| Lysis Buffer (Max Release) | 100% |
The 1,5-Isomer is a Potent Inducer of Apoptosis
Flow cytometry analysis with Annexin V/PI staining provided clear evidence that the primary mechanism of cell death induced by the 1,5-isomer is apoptosis. At its approximate IC₅₀ value (15 µM), it induced a significant shift towards early and late apoptotic populations.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 96.2 ± 1.1 | 2.1 ± 0.4 | 1.0 ± 0.3 | 0.7 ± 0.2 |
| 1,4-Isomer (50 µM) | 55.4 ± 4.2 | 15.8 ± 1.9 | 19.5 ± 2.5 | 9.3 ± 1.3 |
| 1,5-Isomer (15 µM) | 48.9 ± 3.8 | 28.7 ± 2.9 | 19.2 ± 2.1 | 3.2 ± 0.6 |
G2/M Phase Arrest Induced by the 1,5-Isomer
Cell cycle analysis revealed that the 1,5-isomer caused a significant accumulation of cells in the G2/M phase, suggesting interference with mitosis. A corresponding increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA, was also observed, corroborating the Annexin V results.
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 1.8 ± 0.3 | 55.1 ± 3.1 | 23.4 ± 2.0 | 19.7 ± 1.8 |
| 1,4-Isomer (50 µM) | 8.9 ± 1.1 | 50.3 ± 2.8 | 21.6 ± 1.9 | 19.2 ± 2.2 |
| 1,5-Isomer (15 µM) | 16.5 ± 1.7 | 25.2 ± 2.5 | 18.9 ± 1.5 | 39.4 ± 3.3 |
Discussion: Unraveling the Isomer-Specific Mechanism
The experimental data consistently demonstrates that 1-benzyl-5-methyl-1H-1,2,3-triazole is significantly more cytotoxic than its 1,4-disubstituted counterpart . The enhanced activity of the 1,5-isomer appears to be driven by its ability to induce apoptosis via a mechanism involving cell cycle arrest at the G2/M phase .
The accumulation of cells in the G2/M phase is a classic indicator of antimicrotubule activity.[24] Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The cell, unable to properly align its chromosomes, triggers a mitotic checkpoint that ultimately leads to apoptosis.[25] The data suggests that the 1,5-isomer may act as an antimicrotubule agent, a hypothesis that warrants further investigation through tubulin polymerization assays.
The structure-activity relationship (SAR) is striking. The shift of the methyl group from the 4-position to the 5-position of the triazole ring drastically enhances cytotoxic potency. This suggests that the overall topology of the 1,5-isomer is a better fit for its molecular target. The triazole ring is known to act as a stable linker and can participate in hydrogen bonding and other non-covalent interactions.[5][6] The specific orientation of the benzyl and methyl groups in the 1,5-isomer likely presents a pharmacophore that engages a critical binding pocket more effectively than the more linear arrangement of the 1,4-isomer.
Conclusion and Future Directions
This guide demonstrates a clear and significant difference in the cytotoxic profiles of this compound and its 1,5-isomer. The 1,5-regioisomer is a substantially more potent cytotoxic agent, inducing G2/M cell cycle arrest and subsequent apoptosis.
Key Takeaways for Researchers:
-
Regioisomerism is a critical determinant of biological activity in 1,2,3-triazoles and should not be overlooked in drug discovery campaigns.
-
The synthesis of 1,5-disubstituted triazoles, while often more challenging, can yield compounds with superior potency.
-
The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has been identified as a promising starting point for developing antimicrotubule agents, and this study suggests the 1,5-disubstituted variant could be even more potent.[25]
Future research should focus on:
-
Direct Mechanistic Studies: Performing tubulin polymerization assays to confirm the proposed antimicrotubule mechanism of action for the 1,5-isomer.
-
Broader Screening: Evaluating the isomer pair against a larger panel of cancer cell lines to determine the spectrum of activity.
-
SAR Expansion: Synthesizing and testing a broader library of 1,5-disubstituted triazole analogs to further optimize for potency and selectivity.
-
In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to assess their therapeutic potential.
By systematically comparing these regioisomers, we gain crucial insights that can guide the rational design of more effective triazole-based therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Zent, T. L., & Korn, C. (2014). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in molecular biology (Vol. 1153, pp. 9-15). Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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PubMed. (2014). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PubMed Central. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
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PubMed Central. (2014). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Oxford Academic. (n.d.). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
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Dovepress. (2018). Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. Retrieved from [Link]
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MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
-
ResearchGate. (2012). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Cytotoxic Activity of some new 1,2,3-Triazole, Oxadiazole and Aza- β-lactam Derivatives. Retrieved from [Link]
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ResearchGate. (2025). 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones as Cytotoxic Agents. Retrieved from [Link]
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ResearchGate. (2014). Cytotoxic effects of triazole fungucides. Retrieved from [Link]
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Research Square. (n.d.). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Retrieved from [Link]
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G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
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PubMed. (2019). 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. Retrieved from [Link]
-
National Institutes of Health. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Retrieved from [Link]
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PubMed Central. (n.d.). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]
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Guide to Anticancer Activity: 1-benzyl-4-methyl-1H-1,2,3-triazole versus Doxorubicin in MCF-7 Cells
An In-Depth Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects and mechanisms of action of the investigational compound 1-benzyl-4-methyl-1H-1,2,3-triazole and the established chemotherapeutic agent doxorubicin, specifically within the context of the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and therapeutic potential of novel triazole-based compounds against a standard-of-care drug.
Introduction: The Scientific Context
The development of novel anticancer agents requires rigorous comparison against existing standards. This analysis focuses on two distinct molecules evaluated in one of the most widely used models for breast cancer research, the MCF-7 cell line.
-
MCF-7 Cell Line: An estrogen receptor-positive (ER+), luminal A subtype of breast cancer cell, MCF-7 is a cornerstone for studying hormone-responsive breast cancers and for the initial screening of potential therapeutic compounds. Its well-characterized genetic background makes it an ideal system for mechanistic studies.
-
Doxorubicin (DOX): A member of the anthracycline family, doxorubicin is a potent and broadly used chemotherapeutic agent for a range of malignancies, including breast cancer.[1][2] Its efficacy, however, is often accompanied by significant side effects, most notably cardiotoxicity, and the development of drug resistance, driving the search for alternatives.[1][3][4]
-
1,2,3-Triazoles: This class of heterocyclic compounds has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility via "click chemistry" and its ability to engage in diverse biological interactions.[5][6] Numerous derivatives have demonstrated promising anticancer activity across various cell lines, often with novel mechanisms of action that may circumvent the limitations of traditional chemotherapy.[7][8] The specific compound, this compound, represents a simple yet promising structure within this larger family.
Comparative Analysis of Cytotoxicity
The primary measure of an anticancer agent's efficacy in vitro is its cytotoxicity, quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
A review of the literature provides IC50 values for doxorubicin and various 1,2,3-triazole derivatives against MCF-7 cells. While direct comparative data for this compound is limited, data from structurally related coumarin-triazole hybrids and other triazole derivatives provide a strong basis for evaluation.
| Compound | Drug Class | IC50 in MCF-7 Cells (μM) | Selectivity / Notes | Source(s) |
| Doxorubicin | Anthracycline Antibiotic | 0.133 - 4.17 | Standard chemotherapeutic; IC50 can vary based on exposure time and cell passage number. | [1][9][10][11] |
| Triazole-Coumarin Hybrid (LaSOM 186) | 1,2,3-Triazole Derivative | 2.66 | A hybrid containing a 4-methyl coumarin and a 1,2,3-triazole moiety; showed high potency. | [12][13] |
| Triazole-Coumarin Hybrid (LaSOM 190) | 1,2,3-Triazole Derivative | 3.25 | A related hybrid structure also demonstrating significant cytotoxic activity. | [12][13] |
| 1,2,3-Triazole Derivative (Compound 5) | 1,2,3-Triazole Derivative | 5.03 | A novel synthesized 1,2,3-triazole derivative showing high activity compared to other synthesized analogs. | [14] |
| Phosphonate 1,2,3-Triazole Derivative | 1,2,3-Triazole Derivative | 18.06 | Demonstrates moderate activity, highlighting how substitutions on the triazole core impact efficacy. | [5] |
Interpretation: Doxorubicin exhibits potent cytotoxicity in the nanomolar to low micromolar range, setting a high bar for any new compound.[1][9] However, several novel 1,2,3-triazole derivatives have achieved IC50 values in the low micromolar range, demonstrating their potential as viable anticancer agents.[12][13][14] Specifically, compounds like the triazole-coumarin hybrid LaSOM 186 show cytotoxicity approaching that of doxorubicin, warranting further investigation into their mechanisms and potential for improved safety profiles.[12][13]
Mechanistic Insights: A Tale of Two Pathways
The true therapeutic potential of a compound lies not just in its potency but also in its mechanism of action. Doxorubicin and 1,2,3-triazoles induce cell death through fundamentally different pathways.
Doxorubicin: The Multi-Pronged DNA Damager
Doxorubicin's anticancer activity is complex and multifaceted, primarily centered on disrupting DNA replication and function.[1][2][4]
-
DNA Intercalation: The planar structure of doxorubicin allows it to insert itself between DNA base pairs, distorting the helical structure and halting the processes of replication and transcription.[1][4]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands after they have been cut. This leads to the accumulation of double-strand breaks.[2][4]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, which produces free radicals that cause oxidative damage to DNA, proteins, and lipids, contributing to both its cytotoxic and cardiotoxic effects.[1][15]
These actions collectively trigger robust DNA damage responses, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, and the subsequent activation of the intrinsic apoptotic pathway.[16][17]
Caption: Doxorubicin's mechanism of action in MCF-7 cells.
1,2,3-Triazoles: Targeted Induction of Apoptosis and Autophagy
Unlike doxorubicin's broad assault on DNA, many 1,2,3-triazole derivatives appear to work through more specific cellular pathways, often inducing programmed cell death without causing widespread DNA damage.
Studies on various anticancer triazoles, including those tested in MCF-7 cells, have shown they can:
-
Induce Apoptosis: Many triazole compounds trigger apoptosis, often through the mitochondrial (intrinsic) pathway, characterized by the depolarization of the mitochondrial membrane.[5][18]
-
Trigger Autophagy-Dependent Cell Death: Some lead triazoles induce autophagy, a cellular recycling process.[18] In contrast to survival-promoting autophagy, this can lead to cell death, representing a distinct mechanism from classical apoptosis.[18]
-
Inhibit Specific Kinases: The triazole scaffold is a key component in many kinase inhibitors, suggesting that some derivatives may target specific signaling pathways that are crucial for cancer cell survival and proliferation.[19]
-
Modulate Apoptotic Proteins: Certain triazoles have been shown to directly or indirectly modulate the expression of key apoptosis-regulating proteins like Bax and Bcl-2.[20]
This suggests a more targeted approach, which could translate to higher selectivity for cancer cells and a more favorable safety profile.
Caption: Proposed mechanism for 1,2,3-triazole derivatives.
Experimental Workflow: A Protocol for Comparative Cytotoxicity Screening
To ensure trustworthy and reproducible results, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in MEM supplemented with 10% FBS and 0.01 mg/mL bovine insulin.[21]
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 μL of medium per well into a 96-well plate.[22]
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a signal within the linear range of the spectrophotometer.[23]
-
Include control wells with medium only (no cells) to serve as a blank.[21]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[22]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 1,2,3-Triazole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazoles, the robustness of analytical methodologies is not merely a matter of procedural compliance; it is the bedrock of reliable and reproducible scientific outcomes. The celebrated Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an elegant route to these vital heterocyclic scaffolds.[1] However, the apparent simplicity of the synthesis belies the complexity of the resulting reaction mixture, which may contain starting materials, reagents, catalyst residues, and potential regioisomers or byproducts. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for monitoring these reactions and quantifying the purity of the final product.[2][3]
This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of 1,2,3-triazole synthesis, with a laser focus on HPLC. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Analytical Imperative: Why HPLC Reigns Supreme for Triazole Analysis
While other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have their merits, HPLC offers a compelling balance of high resolution, sensitivity, and adaptability for the diverse range of 1,2,3-triazole derivatives.[3][4] UPLC, with its smaller particle size columns, can offer faster analysis times and higher resolution, but the transition from established HPLC methods can be resource-intensive.[4] GC-MS is generally limited to volatile and thermally stable compounds, a criterion that not all triazole derivatives meet without derivatization.
The true power of a validated HPLC method lies in its ability to provide unequivocal data on the identity, purity, and concentration of the target triazole, ensuring the integrity of subsequent biological assays or clinical development.
Foundational Pillars of a Validated HPLC Method for 1,2,3-Triazole Synthesis
A robust HPLC method for monitoring 1,2,3-triazole synthesis must be meticulously validated to ensure it is fit for its intended purpose. The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), provides a framework for this rigorous evaluation.[5][6][7] The core validation parameters are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
The following workflow diagram illustrates the logical progression from synthesis to a fully validated analytical method.
Caption: Workflow from 1,2,3-Triazole Synthesis to a Validated HPLC Method.
An Exemplary Step-by-Step HPLC Validation Protocol for a Representative 1,2,3-Triazole
Let us consider the synthesis of a hypothetical 1,4-disubstituted 1,2,3-triazole, "Triazole-X," via a CuAAC reaction. Our goal is to validate an HPLC method to determine the purity of Triazole-X and quantify it in the presence of its starting materials (an azide and an alkyne) and potential degradation products.
Experimental Protocol: HPLC Method Validation for Triazole-X
1. Materials and Instrumentation:
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, variable wavelength detector, and refrigerated autosampler.[14]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[2]
-
Reagents: HPLC grade acetonitrile, water, and formic acid. Reference standards of Triazole-X, the corresponding azide, and alkyne.
2. Chromatographic Conditions (Optimized):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of maximum absorbance for Triazole-X (e.g., 260 nm).[3]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.
3. Validation Procedures:
a. Specificity and Forced Degradation Studies:
-
Rationale: To demonstrate that the method can distinguish Triazole-X from its starting materials, potential byproducts, and degradation products. Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[15][16]
-
Protocol:
-
Prepare solutions of the azide, alkyne, and Triazole-X individually and as a mixture.
-
Subject a solution of Triazole-X (e.g., 1 mg/mL) to the following stress conditions:[12][17]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze all solutions by HPLC.
-
-
Acceptance Criteria: The Triazole-X peak should be well-resolved from all other peaks (resolution > 2). There should be no interfering peaks at the retention time of Triazole-X in the chromatograms of the stressed samples.[4]
b. Linearity and Range:
-
Rationale: To establish a linear relationship between the detector response and the concentration of Triazole-X over a defined range.
-
Protocol:
-
Prepare a stock solution of Triazole-X (e.g., 1 mg/mL).
-
Prepare a series of at least five working standard solutions by diluting the stock solution to cover the expected working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution in triplicate.[4]
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10]
c. Accuracy (Recovery):
-
Rationale: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a placebo solution (a mixture of all reaction components except Triazole-X).
-
Spike the placebo solution with known amounts of Triazole-X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate and analyze.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.
d. Precision (Repeatability and Intermediate Precision):
-
Rationale: To assess the variability of the method under the same and different conditions.
-
Protocol:
-
Repeatability: Analyze six replicate samples of Triazole-X at 100% of the target concentration on the same day, with the same analyst and instrument.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[10]
e. Robustness:
-
Rationale: To evaluate the method's reliability when subjected to minor changes in experimental parameters.
-
Protocol:
-
Acceptance Criteria: The RSD of the results should be ≤ 2%, and system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.[4]
The following diagram illustrates the decision-making process for selecting the appropriate HPLC method based on the polarity of the triazole analyte.
Caption: Decision tree for selecting the appropriate HPLC method for triazole analysis.
Data Presentation: A Comparative Summary of Validation Parameters
The following table summarizes the expected outcomes of a successful HPLC method validation for Triazole-X, comparing it with typical acceptance criteria.
| Validation Parameter | Experimental Result (Illustrative) | Acceptance Criteria |
| Specificity | No interference at the retention time of Triazole-X. | Analyte peak is well-resolved from all other peaks. |
| Linearity (r²) | 0.9998 | ≥ 0.999[10] |
| Range (µg/mL) | 1 - 100 | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 99.5% | 98 - 102% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2%[10] |
| - Intermediate Precision | 1.2% | ≤ 2%[10] |
| Robustness (RSD) | 1.5% | ≤ 2% |
| LOD (µg/mL) | 0.1 | Reportable |
| LOQ (µg/mL) | 0.5 | Reportable |
Conclusion: A Commitment to Analytical Excellence
The validation of an HPLC method for the analysis of 1,2,3-triazole synthesis is a multifaceted process that demands meticulous attention to detail and a deep understanding of the underlying chemical principles. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can establish a self-validating system that ensures the integrity and reliability of their analytical data. This guide, grounded in the principles of the ICH, provides a comprehensive framework for achieving this analytical excellence. The adoption of such rigorous validation practices is not merely a regulatory hurdle but a fundamental component of high-quality scientific research and drug development.
References
- Vertex AI Search. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
- Alvarenga, N., Porto, A. L. M., & Barreiro, J. C. (2018). Enantioselective separation of (±)
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- PubMed. (2011).
- Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PubMed Central. (n.d.). Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- ResearchGate. (2025, December 7). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
- Starodub. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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- Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
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- International Council for Harmonisation. (n.d.). Quality Guidelines.
- PubMed. (2001).
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- Agilent Technologies, Inc. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
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- ResearchGate. (2025, August 7). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients.
- National Institutes of Health. (2022, October 1). A practical flow synthesis of 1,2,3-triazoles.
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- PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
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Introduction: The Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzyl Substituted 1,2,3-Triazoles
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, largely due to its unique chemical properties. It is a five-membered heterocycle with three nitrogen atoms, which is highly stable to metabolic degradation and capable of forming hydrogen bonds, enhancing solubility and target interaction.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, allowing for the rapid generation of diverse compound libraries.[2][3]
The N-benzyl group is a frequently explored substituent in these triazole derivatives. Its aromatic ring provides a versatile platform for modification, enabling fine-tuning of steric, electronic, and lipophilic properties. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a specific biological target. This guide provides a comparative analysis of SAR studies for N-benzyl substituted 1,2,3-triazoles across various therapeutic areas, supported by experimental data and protocols.
General Synthetic Workflow: The Power of Click Chemistry
The predominant method for synthesizing the N-benzyl-1,4-disubstituted-1,2,3-triazole core is the CuAAC reaction. This involves the 1,3-dipolar cycloaddition between a benzyl azide and a terminal alkyne. The choice of this method is driven by its high yield, mild reaction conditions, and exceptional regioselectivity, which exclusively furnishes the 1,4-isomer.
Caption: General workflow for the synthesis of N-benzyl-1,2,3-triazoles via CuAAC.
Experimental Protocol: One-Pot, Three-Component Synthesis of N-Benzyl-1,2,3-Triazoles
This protocol is adapted from a common procedure for synthesizing triazole-containing carbazole derivatives.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (e.g., N-propargyl-9H-carbazole, 1.0 mmol) and the desired substituted benzyl halide (1.1 mmol) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Azide Formation (In Situ): Add sodium azide (NaN₃, 1.3 mmol) to the solution. Stir at room temperature for approximately 30 minutes to allow for the formation of the corresponding benzyl azide.
-
Catalyst Addition: Introduce the copper(I) catalyst system. A common and effective system is sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Cycloaddition Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water. The product often precipitates and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted N-benzyl-1,2,3-triazole.
SAR as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. N-benzyl-1,2,3-triazoles have emerged as a promising scaffold for AChE inhibitors.
The rationale behind this application is that the triazole core can act as a bioisostere for other functional groups and participate in hydrogen bonding within the enzyme's active site, while the N-benzyl moiety can be tailored to fit into the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE, enhancing binding affinity.
Comparative SAR Analysis
Studies on carbazole-triazole hybrids have provided significant insights into the SAR of the N-benzyl group for AChE inhibition. The key takeaway is that the nature and position of substituents on the benzyl ring dramatically influence inhibitory activity.[2][4]
Key SAR Findings:
-
Positional Importance: Substituents at the ortho or meta positions of the benzyl ring are generally more favorable for activity than those at the para position.[2] This suggests a specific spatial arrangement is required for optimal interaction with the enzyme's active site.
-
Electron-Donating Groups: Small electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), are well-tolerated and can improve activity, particularly at the ortho and meta positions.[2]
-
Halogen Substitution: Small halogens like fluorine (-F) are also beneficial for activity, likely due to their ability to form favorable interactions (e.g., halogen bonds) within the active site.[2] A chloro group at the para position has also been shown to improve AChE inhibitory activity in some scaffolds.[4]
-
Unsubstituted Benzyl: The unsubstituted N-benzyl derivative often serves as a strong baseline, exhibiting significant activity itself.[2]
Quantitative Data: AChE Inhibition
| Compound ID (Reference[2]) | Benzyl Substituent | Position | IC₅₀ (μM) |
| 6c | Methyl | 2- (ortho) | 1.9 |
| 6g | Methyl | 3- (meta) | 3.8 |
| 6a | Fluorine | 2- (ortho) | 3.8 |
| 6i | Fluorine | 3- (meta) | 3.8 |
| 6h | Methoxy | 3- (meta) | 3.8 |
| 6p | Unsubstituted | - | 3.8 |
| 6d | Methyl | 4- (para) | > 10 |
| 6b | Fluorine | 4- (para) | > 10 |
Data synthesized from Akrami et al. (2015).[2]
Sources
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Safety Operating Guide
Proper Disposal of 1-Benzyl-4-methyl-1H-1,2,3-triazole: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 1-benzyl-4-methyl-1H-1,2,3-triazole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds in their work.
At the heart of safe laboratory practice is the principle of "cradle-to-grave" responsibility for all chemicals. This means that from the moment a chemical enters your laboratory to the moment it is properly disposed of, its safe handling is paramount. This guide is structured to provide a clear, logical workflow for the disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
Based on data from similar compounds such as 1-benzyl-4-phenyl-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.[1][2]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | GHS Classification (Inferred) | Precautionary Statement(s) (Recommended) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[3] |
Causality Behind Precautionary Measures: The benzyl and methyl substitutions on the triazole ring can influence the compound's lipophilicity and reactivity, potentially leading to irritation upon contact with biological tissues. The precautionary statements are therefore essential to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is mandatory. The level of PPE should be determined by a risk assessment, but the following provides a robust baseline for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | If handling powders or creating aerosols, use a NIOSH-approved respirator. Work in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling airborne particles that could lead to respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[5] The following protocol provides a self-validating system for compliant disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its inferred hazardous characteristics, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain or in regular trash.[6]
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials. Based on general chemical principles for nitrogen-containing heterocyclic compounds, avoid contact with strong oxidizing agents.[1] Mixing incompatible wastes can lead to dangerous chemical reactions.[7]
Step 2: Waste Collection and Container Management
-
Use a Compatible Container: Collect the waste in a container that is chemically resistant to this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.[7]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[8] The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of each component in the waste stream.[7]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
Step 4: Arranging for Disposal
-
Contact your EHS Department: Once the waste container is full, or before it has been in the SAA for one year, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]
-
Follow Institutional Procedures: Your EHS department will provide specific instructions for the final pickup and disposal process. They will work with a licensed hazardous waste vendor for the ultimate treatment and disposal of the chemical waste, which will likely involve incineration at a permitted facility.[10]
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Table 2.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the material.[11]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately and manage it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of a robust laboratory safety program. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure their safety and the protection of the environment. Always consult your institution's specific guidelines and your EHS department as the final authority on all waste disposal matters.
References
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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(1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
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1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole. PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
